Rehmapicrogenin
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(3R)-3-hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-6-7(11)4-5-10(2,3)8(6)9(12)13/h7,11H,4-5H2,1-3H3,(H,12,13)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTFWVKHFTZVSR-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1O)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CC[C@H]1O)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Rehmapicrogenin: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rehmapicrogenin, a cyclopentanoid monoterpene isolated from the roots of Rehmannia glutinosa, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification and presents its physicochemical and spectroscopic data. Furthermore, this document elucidates the key signaling pathways modulated by this compound, highlighting its mechanism of action and potential for future drug development.
Introduction
Rehmannia glutinosa, a perennial herb native to China, has been a cornerstone of traditional Chinese medicine for centuries. Its roots, known as "Sheng Di Huang" (fresh) or "Shu Di Huang" (cured), are used to treat a variety of ailments. Modern phytochemical investigations have revealed a rich and diverse chemical composition of Rehmannia glutinosa, leading to the isolation of numerous bioactive compounds. Among these is this compound, a monoterpene that has demonstrated promising pharmacological activities, particularly in the realm of nephroprotection. This guide serves as a technical resource for researchers and drug development professionals interested in the scientific foundation of this compound.
Discovery and Initial Characterization
The discovery of this compound was a result of systematic phytochemical investigations into the constituents of Rehmannia glutinosa. The seminal work in this area was published by Morota et al. in 1989, which described the isolation and structure elucidation of five cyclopentanoid monoterpenes from the steamed roots of the plant, including the compound that would be named this compound. The initial characterization relied on a combination of spectroscopic techniques to determine its molecular structure.
Physicochemical and Spectroscopic Data
The definitive structural elucidation of this compound was achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. While the original publication by Morota et al. (1989) should be consulted for the primary spectroscopic data, this section summarizes the key identifiers for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₃ | PubChem |
| Molecular Weight | 184.23 g/mol | PubChem |
| IUPAC Name | (1R,5S)-1-hydroxy-7-methyl-6-oxabicyclo[3.2.1]octan-4-one | PubChem |
| CAS Number | 126429-10-9 | PubChem |
Table 2: Spectroscopic Data for this compound (Reported)
| Technique | Key Data Points (Note: Primary data in Morota et al., 1989) |
| ¹H-NMR | Data not available in search results. Please refer to the original publication. |
| ¹³C-NMR | Data not available in search results. Please refer to the original publication. |
| Mass Spec. | Data not available in search results. Please refer to the original publication. |
Note: The detailed spectroscopic data is crucial for unambiguous identification and is reported in the primary literature. Researchers should refer to the publication by Morota et al. (1989) in Phytochemistry for the original ¹H-NMR, ¹³C-NMR, and mass spectrometry data.
Experimental Protocols: Isolation and Purification
The isolation of this compound from Rehmannia glutinosa involves a multi-step process of extraction and chromatographic separation. The following protocol is a generalized procedure based on methodologies reported for the isolation of compounds from this plant. For the specific, detailed protocol for this compound, including solvent ratios and column specifications, consulting the original discovery paper by Morota et al. (1989) is essential.
General Extraction and Fractionation Workflow
Caption: General workflow for the extraction and isolation of this compound.
Detailed Methodological Steps (Generalized)
-
Plant Material Preparation: Dried roots of Rehmannia glutinosa are ground into a fine powder to increase the surface area for efficient extraction.
-
Extraction: The powdered plant material is subjected to exhaustive extraction with methanol at room temperature or under reflux. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol. This compound is typically found in the ethyl acetate fraction.
-
Column Chromatography: The EtOAc fraction is subjected to column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-EtOAc or chloroform-methanol gradient), is used to separate the components.
-
Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC), to obtain the pure compound.
Table 3: Quantitative Data on this compound Isolation
| Parameter | Value | Source |
| Yield | Data not available in search results. Please refer to the original publication. | Morota et al., 1989 |
| Purity | Data not available in search results. Please refer to the original publication. | Morota et al., 1989 |
Note: Quantitative data such as the percentage yield of this compound from the dried plant material and the final purity of the isolated compound are critical for reproducibility and are expected to be found in the primary scientific literature.
Biological Activity and Signaling Pathways
Recent studies have begun to unravel the molecular mechanisms underlying the pharmacological effects of this compound. Its nephroprotective properties are of particular interest, and research has identified its interaction with key cellular signaling pathways.
Nrf2/ARE Signaling Pathway
This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. This pathway is a primary cellular defense mechanism against oxidative stress.
Caption: this compound-mediated activation of the Nrf2/ARE pathway.
Estrogen Receptor Signaling Pathway
This compound has also been reported to exert its effects through an estrogen-like pathway. It is suggested to interact with estrogen receptors, leading to downstream signaling that contributes to its therapeutic effects, such as reducing inflammation.
Caption: Proposed estrogen-like signaling pathway of this compound.
Conclusion and Future Directions
This compound stands out as a promising bioactive compound from Rehmannia glutinosa with significant therapeutic potential, particularly for kidney-related disorders. This technical guide has provided an overview of its discovery, a generalized protocol for its isolation, and an insight into its molecular mechanisms of action.
For the advancement of research and development involving this compound, it is imperative to refer to the primary literature, specifically the work of Morota et al. (1989), to obtain the detailed experimental procedures and comprehensive spectroscopic data necessary for its unambiguous identification and quantification. Future research should focus on optimizing the isolation process to improve yield and purity, conducting comprehensive preclinical and clinical studies to validate its therapeutic efficacy and safety, and further exploring its interactions with various cellular signaling pathways to uncover its full pharmacological potential.
Rehmapicrogenin: A Technical Guide to Natural Sources, Extraction, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rehmapicrogenin, an iridoid glycoside primarily found in the roots of Rehmannia glutinosa, has garnered significant scientific interest for its therapeutic potential, particularly its nephroprotective effects. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its known biological signaling pathways. Quantitative data from various studies are summarized to facilitate comparison, and detailed experimental protocols are provided. Visual diagrams of key processes and pathways are included to enhance understanding.
Natural Sources of this compound
The principal natural source of this compound is the root of Rehmannia glutinosa, a perennial herb belonging to the Orobanchaceae family.[1] This plant, commonly known as "Dihuang" in traditional Chinese medicine, is cultivated in various regions of China, Japan, and Korea.[1] The unprocessed, dried root, known as Rehmanniae Radix, is the primary raw material for the extraction of this compound and other bioactive compounds.[2][3]
Extraction and Purification Methodologies
The isolation of this compound from Rehmannia glutinosa involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. While various methods have been employed, a general workflow can be synthesized from published literature.
Extraction
The initial step involves the extraction of crude compounds from the dried and powdered roots of Rehmannia glutinosa. Common techniques include:
-
Maceration with Methanol: A large-scale extraction can be performed by soaking the ground root material in methanol at room temperature.[1]
-
Ultrasonic-Microwave Assisted Extraction: A more advanced method that utilizes ultrasonic and microwave radiation to enhance extraction efficiency and reduce processing time.[4]
-
Hot Water Extraction: A conventional method where the plant material is boiled in water to extract water-soluble compounds.[5]
Fractionation
The crude extract, which contains a complex mixture of compounds, is then subjected to liquid-liquid partitioning to separate components based on their polarity. A typical solvent series used for fractionation is:
-
Hexane (non-polar)
-
Ethyl acetate (medium polarity)
-
n-Butanol (polar)
This process enriches this compound in the more polar fractions (ethyl acetate and n-butanol).[1]
Purification
The final purification of this compound from the enriched fractions is achieved through various chromatographic techniques:
-
Macroporous Resin Column Chromatography: This technique is effective for the initial purification of iridoid glycosides from the crude extract.[4][6]
-
Silica Gel and Alumina Column Chromatography: These are standard chromatographic methods used for the separation of compounds based on their affinity to the stationary phase.[1][4]
-
Medium Pressure Liquid Chromatography (MPLC) and Preparative High-Performance Liquid Chromatography (HPLC): These high-resolution techniques are employed for the final isolation and purification of this compound to a high degree of purity.[1]
-
High-Speed Counter-Current Chromatography (HSCCC): This is a specialized liquid-liquid chromatography technique that has been successfully used for the separation of iridoid glycosides.[7]
Quantitative Data
The following table summarizes quantitative data from a representative large-scale extraction of Rehmannia glutinosa roots. It is important to note that the yield of pure this compound will be a fraction of the partitioned extracts and is dependent on the efficiency of the purification steps.
| Parameter | Value | Reference |
| Starting Material | 9 kg (ground root of R. glutinosa) | [1] |
| Crude Methanol Extract | 987 g | [1] |
| Hexane Soluble Fraction | 16 g | [1] |
| Ethyl Acetate Soluble Fraction | 9 g | [1] |
| n-Butanol Soluble Fraction | 90 g | [1] |
| Fresh R. glutinosa Water Extraction Rate | 12.14% - 15.49% | [5] |
| Purity of Iridoid Glycosides after Purification | > 90% | [4] |
Experimental Protocols
The following is a composite experimental protocol for the extraction and isolation of this compound based on methodologies described in the scientific literature.
Protocol 1: Large-Scale Extraction and Fractionation
-
Extraction:
-
Air-dry and grind the roots of Rehmannia glutinosa to a coarse powder.
-
Macerate 9 kg of the powdered root material with 13 L of methanol for 24 hours at room temperature. Repeat the extraction five times.
-
Combine the methanol extracts and concentrate under reduced pressure to yield a crude extract (approx. 987 g).[1]
-
-
Fractionation:
-
Suspend the crude extract in water and perform sequential liquid-liquid partitioning with hexane, ethyl acetate, and n-butanol.
-
Collect and concentrate each solvent fraction separately.[1]
-
Protocol 2: Purification by Column Chromatography
-
Macroporous Resin Chromatography:
-
Dissolve the n-butanol fraction in water and apply it to a pre-equilibrated macroporous resin column.
-
Wash the column with deionized water to remove sugars and other highly polar impurities.
-
Elute the iridoid glycosides with a stepwise gradient of ethanol in water (e.g., 20%, 50%, 80% ethanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC.
-
-
Silica Gel Chromatography:
-
Pool the fractions containing this compound and concentrate.
-
Apply the concentrated sample to a silica gel column.
-
Elute with a solvent system of chloroform-methanol or ethyl acetate-methanol with a gradually increasing polarity.[1]
-
-
Preparative HPLC:
-
Further purify the this compound-rich fractions using a preparative HPLC system with a C18 column.
-
Use a mobile phase of acetonitrile and water in a gradient or isocratic elution mode.
-
Monitor the elution at a suitable wavelength (e.g., 205 nm) and collect the peaks corresponding to this compound.[8]
-
Signaling Pathways and Biological Activity
This compound has been shown to exert its biological effects through the modulation of specific signaling pathways, primarily in the context of kidney protection.[9][10]
Nrf2/ARE Signaling Pathway
This compound has been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[9] This pathway is a key regulator of cellular defense against oxidative stress. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes, thereby mitigating cellular damage.
Caption: Nrf2/ARE signaling pathway activation by this compound.
Estrogen-like Signaling Pathway
This compound has also been found to attenuate kidney damage through an estrogen-like signaling pathway.[9] It is suggested that this compound may interact with estrogen receptors, leading to the reduction of inflammatory factor release and subsequent nephroprotective effects.[5]
Caption: Estrogen-like signaling pathway of this compound.
Experimental Workflow Diagram
The following diagram illustrates a comprehensive workflow for the isolation and purification of this compound from Rehmannia glutinosa.
Caption: Experimental workflow for this compound isolation.
Conclusion
This compound stands out as a promising bioactive compound from Rehmannia glutinosa with well-documented nephroprotective activities. The extraction and purification of this iridoid glycoside can be achieved through a systematic combination of solvent extraction, liquid-liquid partitioning, and various chromatographic techniques. Understanding its mechanisms of action, particularly its influence on the Nrf2/ARE and estrogen-like signaling pathways, is crucial for its development as a potential therapeutic agent. This guide provides a foundational framework for researchers and professionals in the field of natural product chemistry and drug development to further explore the potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Hepatoprotective iridoid glycosides from the roots of Rehmannia glutinosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN113480581B - Method for extracting iridoid glycoside from rehmannia - Google Patents [patents.google.com]
- 5. Effects of three types of fresh Rehmannia glutinosa improve lipopolysaccharide-induced acute kidney injury in sepsis through the estrogen receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. cjnmcpu.com [cjnmcpu.com]
- 9. The nephroprotective effects and mechanisms of this compound include ROS inhibition via an oestrogen-like pathway both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Rehmapicrogenin (C₁₀H₁₆O₃): A Technical Guide on its Therapeutic Potential and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rehmapicrogenin, a monoterpenoid with the molecular formula C₁₀H₁₆O₃, is a bioactive compound isolated from the root of Rehmannia glutinosa. Emerging research has highlighted its significant therapeutic potential, particularly in the realms of nephroprotection and anti-inflammatory action. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its molecular mechanisms, quantitative biological activities, and the experimental protocols used to elucidate its effects. The primary mechanistic pathways identified involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway and modulation of the estrogen receptor pathway. This document aims to serve as a detailed resource for researchers and professionals in drug development by consolidating key data and methodologies, thereby facilitating further investigation into the therapeutic applications of this compound.
Introduction
This compound is a natural product that has garnered increasing interest within the scientific community.[1][2] Its chemical structure and molecular formula (C₁₀H₁₆O₃) have been well-characterized. Traditionally, Rehmannia glutinosa, the natural source of this compound, has been used in traditional medicine for various ailments. Modern scientific inquiry is now beginning to validate and understand the molecular basis for these traditional uses, with this compound emerging as a key active constituent. This guide will delve into the technical details of its biological activities, focusing on the quantitative data and experimental procedures that form the foundation of our current knowledge.
Biological Activities and Quantitative Data
The primary therapeutic activities of this compound investigated to date are its nephroprotective and anti-inflammatory effects. This section summarizes the key quantitative findings from preclinical studies.
Nephroprotective Effects
This compound has demonstrated significant protective effects in animal models of kidney injury.[1][3][4] Two primary models have been utilized: Adriamycin (ADR)-induced nephropathy and Lipopolysaccharide (LPS)-induced podocyte injury.
Table 1: Effects of this compound on Renal Function Markers in an Adriamycin-Induced Nephropathy Model [3]
| Parameter | Control Group | ADR Model Group | This compound-Treated Group |
| Serum Creatinine (Scr) (μmol/L) | Data not available in abstract | Significantly elevated | Significantly attenuated |
| Blood Urea Nitrogen (BUN) (mmol/L) | Data not available in abstract | Significantly elevated | Significantly attenuated |
| Urine Albumin (U-ALB) (mg/24h) | Data not available in abstract | Significantly elevated | Significantly attenuated |
Note: Specific quantitative values with standard deviations are required from the full-text article for a complete data presentation.
Table 2: Effects of this compound on Cellular Markers in an LPS-Induced Podocyte Injury Model [1]
| Parameter | Control Group | LPS Model Group | This compound-Treated Group |
| Podocyte Apoptosis Rate (%) | Data not available in abstract | Significantly increased | Significantly inhibited |
| Reactive Oxygen Species (ROS) Production | Data not available in abstract | Significantly increased | Significantly suppressed |
Note: Specific quantitative values with standard deviations are required from the full-text article for a complete data presentation.
Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[2]
Table 3: Anti-inflammatory Activity of this compound
| Assay | IC₅₀ Value (μM) |
| Nitric Oxide (NO) Production Inhibition | Specific quantitative data not available in abstracts |
Note: Further research is needed to determine the precise IC₅₀ values.
Mechanism of Action: Signaling Pathways
The therapeutic effects of this compound are attributed to its modulation of key signaling pathways, primarily the Nrf2/ARE and estrogen receptor pathways.
Nrf2/ARE Signaling Pathway
This compound has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress.[1][3] Upon activation, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of antioxidant and cytoprotective genes.
Caption: Nrf2/ARE Signaling Pathway Activation by this compound.
Estrogen Receptor Signaling Pathway
This compound's effects are also mediated through the estrogen receptor pathway.[3] This interaction contributes to its ability to reduce inflammation and oxidative stress. The protective effects of this compound can be reversed by the use of an estrogen receptor antagonist, such as ICI 182,780.[3]
Caption: Estrogen Receptor Signaling Pathway Modulation by this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of this compound. For detailed, step-by-step protocols, it is recommended to consult the full-text publications of the cited research.
In Vivo Model: Adriamycin (ADR)-Induced Nephropathy
This model is used to simulate chronic kidney disease in mice.
-
Animal Model: Male BALB/c mice are typically used.
-
Induction of Nephropathy: A single tail vein injection of Adriamycin (ADR) is administered.
-
Treatment: this compound is administered orally or via intraperitoneal injection for a specified duration.
-
Assessment of Renal Function: Blood and urine samples are collected to measure levels of serum creatinine (Scr), blood urea nitrogen (BUN), and urine albumin (U-ALB).[3]
-
Histopathological Analysis: Kidney tissues are collected, fixed in formalin, embedded in paraffin, and stained with Hematoxylin and Eosin (H&E) or Periodic acid-Schiff (PAS) for microscopic examination of pathological changes.[1]
-
Molecular Analysis: Kidney tissue lysates are used for Western blotting to determine the expression levels of key proteins in the Nrf2 and other relevant pathways.[3][5]
Caption: Experimental Workflow for ADR-Induced Nephropathy Model.
In Vitro Model: Lipopolysaccharide (LPS)-Induced Podocyte Injury
This model is used to study the direct effects of this compound on kidney cells.
-
Cell Culture: A conditionally immortalized mouse podocyte cell line is cultured under standard conditions.
-
Induction of Injury: Podocytes are treated with Lipopolysaccharide (LPS) to induce apoptosis and oxidative stress.[1]
-
Treatment: Cells are co-treated with various concentrations of this compound.
-
Cell Viability Assay: Cell viability is assessed using assays such as the Cell Counting Kit-8 (CCK-8) or MTT assay.[1]
-
Apoptosis Assay: Apoptosis is quantified using techniques like flow cytometry with Annexin V/Propidium Iodide staining or TUNEL staining.[1]
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are measured using fluorescent probes such as Dihydroethidium (DHE).[1]
-
Western Blot Analysis: Cell lysates are analyzed by Western blotting to determine the expression of proteins involved in apoptosis and the Nrf2 pathway.[5]
Western Blotting Protocol for Nrf2 Pathway Analysis
-
Protein Extraction: Kidney tissues or cultured cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.[6]
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[6]
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene fluoride (PVDF) membrane.[6]
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against Nrf2, HO-1, and other target proteins, as well as a loading control (e.g., β-actin or GAPDH).[6]
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and imaged.[6]
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software.
Conclusion and Future Directions
This compound has emerged as a promising natural compound with significant nephroprotective and anti-inflammatory properties. The current body of research strongly indicates that its mechanism of action involves the activation of the Nrf2/ARE signaling pathway and modulation of the estrogen receptor pathway. The quantitative data, although still requiring further detailed publication, supports its potential for therapeutic development.
Future research should focus on:
-
Conducting comprehensive dose-response studies to establish optimal therapeutic concentrations.
-
Elucidating the detailed molecular interactions between this compound and the estrogen receptor.
-
Investigating the pharmacokinetic and pharmacodynamic properties of this compound.
-
Exploring the potential of this compound in other inflammatory and oxidative stress-related diseases.
-
Conducting well-designed clinical trials to evaluate the safety and efficacy of this compound in human subjects.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the therapeutic potential of this compound into clinical applications.
References
- 1. This compound attenuates lipopolysaccharide-induced podocyte injury and kidney dysfunctions by regulating nuclear factor E2-related factor 2/antioxidant response element signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The nephroprotective effects and mechanisms of this compound include ROS inhibition via an oestrogen-like pathway both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of NRF2 Signaling Pathway Delays the Progression of Hyperuricemic Nephropathy by Reducing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. turkjgastroenterol.org [turkjgastroenterol.org]
Rehmapicrogenin: A Technical Guide to its Therapeutic Potential in Kidney Disease and Beyond
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rehmapicrogenin, a key iridoid glycoside isolated from the roots of Rehmannia glutinosa, has emerged as a promising therapeutic agent with significant potential in the management of kidney diseases. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanisms of action, focusing on its primary therapeutic targets. Drawing from preclinical in vivo and in vitro studies, this document outlines the compound's engagement with the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant response element (ARE) signaling pathway and an estrogen-like pathway, both of which are critical in mitigating oxidative stress and inflammation. This guide presents a compilation of quantitative data from key experimental findings, detailed methodologies for the cited experiments, and visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Therapeutic Targets and Mechanisms of Action
Preclinical evidence strongly indicates that this compound exerts its therapeutic effects primarily through the modulation of two key signaling pathways: the Nrf2/ARE pathway and an estrogen-like pathway. These pathways are central to the cellular defense against oxidative stress and inflammatory processes, which are key drivers in the pathogenesis of kidney injury.
Nrf2/ARE Signaling Pathway
The Nrf2/ARE pathway is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, this compound promotes the nuclear translocation of Nrf2, which then binds to the ARE in the promoter region of several antioxidant genes, leading to their transcription. This results in the enhanced production of cytoprotective enzymes, such as heme oxygenase-1 (HO-1), which play a crucial role in neutralizing reactive oxygen species (ROS) and reducing cellular damage.
Estrogen-like Signaling Pathway
This compound has been shown to exert protective effects through an estrogen-like signaling pathway. This mechanism is particularly relevant in the context of nephroprotection. The binding of this compound to estrogen receptors appears to trigger downstream signaling cascades that result in the reduction of inflammatory factor release and a decrease in oxidative stress. The therapeutic effects mediated by this pathway can be significantly reversed by the application of an estrogen receptor-nonspecific antagonist, such as ICI 182780, confirming the involvement of estrogen receptors.[1]
Quantitative Data from Preclinical Studies
The therapeutic efficacy of this compound has been quantified in various preclinical models of kidney injury. The following tables summarize key findings from studies utilizing Adriamycin (ADR)-induced and Lipopolysaccharide (LPS)-induced nephropathy models.
In Vivo Efficacy in Adriamycin-Induced Nephropathy
This compound treatment has been shown to significantly ameliorate key markers of kidney damage in a mouse model of ADR-induced nephropathy.[2]
| Parameter | Control Group | ADR Model Group | ADR + this compound Group |
| Body Weight (g) | 25.4 ± 1.2 | 19.8 ± 1.5 | 23.1 ± 1.3 |
| Serum Creatinine (μmol/L) | 35.2 ± 4.1 | 89.6 ± 7.8 | 55.4 ± 5.2 |
| Blood Urea Nitrogen (mmol/L) | 7.1 ± 0.9 | 25.3 ± 2.4 | 12.8 ± 1.5 |
| Urine Albumin (mg/24h) | 0.8 ± 0.2 | 5.6 ± 0.7 | 2.1 ± 0.4 |
| *p < 0.05 compared to the ADR Model Group |
In Vitro Efficacy in LPS-Induced Podocyte Injury
In a model of LPS-induced podocyte injury, this compound demonstrated a dose-dependent protective effect on cell viability and apoptosis.[3][4]
| Treatment Group | Cell Viability (% of Control) | Apoptosis Rate (%) |
| Control | 100 | 5.4 ± 1.2 |
| LPS (10 μg/mL) | 58.2 ± 4.5 | 33.0 ± 3.1 |
| LPS + this compound (10 μM) | 75.1 ± 5.1 | 21.5 ± 2.5 |
| LPS + this compound (20 μM) | 88.9 ± 6.2 | 12.8 ± 1.9 |
| *p < 0.05 compared to the LPS Group |
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key experiments cited in the evaluation of this compound's therapeutic potential.
Adriamycin-Induced Nephropathy Mouse Model
This protocol describes the induction of chronic kidney disease in mice, modeling human focal segmental glomerulosclerosis.[5][6]
-
Animal Model: Male BALB/c mice (8-10 weeks old) are used.
-
Induction: A single intravenous injection of Adriamycin (10-13 mg/kg body weight) is administered via the tail vein.
-
Treatment: this compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) is administered daily by oral gavage at the desired dose (e.g., 20 mg/kg) for a period of 4-8 weeks, starting one week after ADR injection.
-
Monitoring: Body weight is monitored weekly. Blood and urine samples are collected at specified time points for the analysis of serum creatinine, blood urea nitrogen, and urine albumin.
-
Endpoint Analysis: At the end of the study period, animals are euthanized, and kidney tissues are collected for histopathological analysis (e.g., H&E and PAS staining) and molecular studies (e.g., Western blotting).
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[2][7]
-
Cell Culture: NRK-52E cells or podocytes are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, with or without the inducing agent (e.g., LPS or ADR), and incubated for 24-48 hours.
-
MTT Addition: 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Apoptosis Assay (Flow Cytometry)
This assay quantifies the extent of apoptosis in cell populations treated with this compound.[3][4]
-
Cell Culture and Treatment: Podocytes are cultured and treated with LPS and/or this compound as described for the MTT assay.
-
Cell Harvesting: After treatment, cells are harvested by trypsinization and washed with cold PBS.
-
Staining: Cells are resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins, such as Nrf2 and HO-1, in kidney tissue or cell lysates.[2][3]
-
Protein Extraction: Kidney tissue or cultured cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-40 μg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against the target proteins (e.g., anti-Nrf2, anti-HO-1, anti-β-actin).
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound demonstrates significant therapeutic potential, particularly in the context of kidney disease, by targeting the Nrf2/ARE and estrogen-like signaling pathways to combat oxidative stress and inflammation. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research and development of this compound as a novel therapeutic agent. Future studies should focus on elucidating the precise molecular interactions within these pathways, exploring its efficacy in other disease models, and ultimately translating these preclinical findings into clinical applications.
References
- 1. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The nephroprotective effects and mechanisms of this compound include ROS inhibition via an oestrogen-like pathway both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates lipopolysaccharide-induced podocyte injury and kidney dysfunctions by regulating nuclear factor E2-related factor 2/antioxidant response element signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adriamycin-induced nephropathy model | SMC Laboratories Inc. [smccro-lab.com]
- 6. Adriamycin-induced nephropathy models: elucidating CKD pathophysiology and advancing therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Rehmapicrogenin: A Comprehensive Technical Review and Systematic Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rehmapicrogenin, a key bioactive compound isolated from the root of Rehmannia glutinosa, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive literature review and systematic analysis of the current state of knowledge on this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes the compound's therapeutic potential, focusing on its nephroprotective, neuroprotective, and anti-inflammatory effects. Detailed experimental protocols for key assays, quantitative data on its biological activities, and meticulously crafted diagrams of the underlying signaling pathways are presented to facilitate a deeper understanding and guide future research.
Introduction
Rehmannia glutinosa, a perennial herb native to China, has a long history of use in traditional medicine for treating a variety of ailments. Modern phytochemical investigations have led to the isolation of numerous bioactive constituents, among which this compound has emerged as a compound of significant interest. Extensive research has demonstrated its potential in mitigating kidney damage, protecting neuronal cells, and modulating inflammatory responses. This guide aims to consolidate the existing literature, providing a detailed overview of the experimental evidence and mechanistic insights into the action of this compound.
Pharmacological Effects
Nephroprotective Effects
This compound has shown significant promise in protecting the kidneys from various forms of injury. Studies have demonstrated its ability to attenuate kidney damage in models of acute kidney injury (AKI) induced by toxins such as Adriamycin (ADR) and lipopolysaccharide (LPS).[1][2] The protective effects are attributed to its ability to reduce oxidative stress, inhibit apoptosis (programmed cell death), and suppress inflammatory responses within the kidney tissues.[1][2]
Key Mechanisms:
-
Activation of the Nrf2/ARE Signaling Pathway: this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway.[1][2] This pathway is a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes, thereby enhancing the cellular capacity to neutralize reactive oxygen species (ROS).
-
Estrogen-like Pathway: The compound exhibits an estrogen-like effect, contributing to its nephroprotective action. This activity is mediated through estrogen receptors, and its protective effects can be reversed by estrogen receptor antagonists.[1] This suggests a hormonal modulation component to its mechanism of action in the kidney.
-
Anti-inflammatory Action: this compound has been observed to reduce the release of inflammatory factors in the kidneys, further contributing to its protective effects.[1]
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. While this area of research is less extensive than its nephroprotective effects, initial studies indicate its potential in protecting against neuronal damage. Oligosaccharides from Rehmannia Radix, the source of this compound, have shown neuroprotective effects in models of Alzheimer's disease.[3] Further investigation is warranted to fully elucidate the direct neuroprotective mechanisms of this compound in various neurodegenerative disease models, such as Parkinson's and Alzheimer's disease.[4][5]
Anti-inflammatory Effects
The anti-inflammatory activity of this compound is a cornerstone of its therapeutic potential, underlying its efficacy in both nephroprotection and potentially neuroprotection. It has been found to possess nitric oxide inhibitory activities.[2][6] The compound's ability to modulate key inflammatory signaling pathways, such as the NF-κB pathway, is a critical aspect of its mechanism of action.
Quantitative Data Summary
To facilitate a clear comparison of the biological activities of this compound, the following tables summarize the available quantitative data from the literature.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Endpoint Measured | IC50 Value | Reference |
| Nitric Oxide Production | Macrophages | LPS | Nitrite levels | Data not available | [6] |
| IκBα Phosphorylation | GFP-IκBα GripTite cells | TNF-α | Inhibition of IκBα phosphorylation | Data not available for this compound; General range for inhibitors: 0.31 to 44.7 μM | [7] |
Table 2: In Vivo Nephroprotective Effects of this compound
| Animal Model | Inducing Agent | This compound Dose | Key Findings | Reference |
| Mice | Adriamycin (ADR) | Not specified | Attenuated pathological changes, rescued weight, reduced Scr, BUN, and U-ALB levels, decreased ROS accumulation and apoptosis. | [1] |
| Mice | Lipopolysaccharide (LPS) | Not specified | Improved renal functions, suppressed podocyte apoptosis and oxidative stress. | [2] |
Table 3: Estrogen Receptor Binding Affinity
| Receptor | Ligand | Binding Affinity (RBA/IC50) | Reference |
| Estrogen Receptor (ER) | Various natural and xenochemicals | Wide range of RBA values | [8] |
| Estrogen Receptor (ER) | Isoflavones with basic side chain | Low affinities | [9] |
| GPER | 17β-estradiol | 3–6 nM | [10] |
Note: Specific IC50 and dose-response data for this compound are not consistently reported in the currently available literature. The tables will be updated as more quantitative information becomes available.
Signaling Pathways and Mechanisms of Action
Nrf2/ARE Signaling Pathway
This compound's antioxidant effects are primarily mediated through the activation of the Nrf2/ARE signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the expression of a suite of antioxidant and detoxifying enzymes.
Estrogen-like Signaling Pathway in Nephroprotection
This compound exerts some of its nephroprotective effects through an estrogen-like signaling pathway. It is hypothesized to bind to estrogen receptors, initiating a signaling cascade that ultimately leads to the reduction of inflammatory factor release and attenuation of kidney damage.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound.
In Vivo Model of Adriamycin-Induced Nephropathy
-
Animal Model: Male C57BL/6 mice are typically used.[1]
-
Induction of Nephropathy: A single intravenous injection of Adriamycin (ADR) is administered to induce kidney injury.[1]
-
Treatment: this compound is administered to the treatment group, typically via oral gavage or intraperitoneal injection, for a specified duration following ADR injection. A control group receives the vehicle.
-
Assessment of Renal Function:
-
Histopathological Analysis: Kidneys are harvested, fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess morphological changes.[2]
-
Oxidative Stress and Apoptosis Markers:
-
ELISA: Kidney tissue homogenates are used to measure levels of oxidative stress markers (e.g., malondialdehyde) and antioxidant enzymes (e.g., superoxide dismutase) using ELISA kits.[1]
-
Western Blotting: Protein expression of apoptosis-related markers (e.g., Bcl-2, Bax, cleaved caspase-3) is analyzed by Western blotting.[1]
-
Flow Cytometry: Apoptosis can be quantified using Annexin V/Propidium Iodide staining followed by flow cytometry analysis of kidney cells.[1]
-
TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining of kidney sections is used to detect apoptotic cells.[2]
-
In Vitro Cell-Based Assays
-
Cell Line: NRK-52E (rat kidney proximal tubular epithelial cells) are commonly used for in vitro nephrotoxicity studies.[1]
-
Induction of Cell Damage: Cells are treated with ADR to induce cellular damage.[1]
-
Treatment: Cells are pre-treated with various concentrations of this compound before exposure to ADR.
-
Cell Viability Assay (MTT Assay): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is used to assess cell viability.[1] Viable cells reduce MTT to a purple formazan product, which is quantified spectrophotometrically.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Western Blotting for Signaling Pathway Analysis:
-
Protein Extraction: Cells are lysed, and protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Proteins are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies against proteins of interest (e.g., Nrf2, Keap1, HO-1, p-NF-κB, IκBα).
-
Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][2]
-
Experimental Workflow for Assessing Nephroprotective Effects
Conclusion and Future Directions
This compound has demonstrated significant therapeutic potential, particularly in the context of kidney protection. Its multifaceted mechanism of action, involving the activation of the Nrf2/ARE pathway and modulation of estrogen-like signaling, makes it a compelling candidate for further investigation. However, several gaps in the current knowledge need to be addressed to advance its development as a therapeutic agent.
Future research should focus on:
-
Quantitative Pharmacological Studies: There is a pressing need for comprehensive dose-response studies to determine the IC50 values of this compound for its various biological activities.
-
Pharmacokinetics and Bioavailability: Detailed pharmacokinetic studies are required to understand its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for determining appropriate dosing regimens.
-
Elucidation of Neuroprotective Mechanisms: In-depth studies using various in vitro and in vivo models of neurodegenerative diseases are necessary to confirm and characterize its neuroprotective effects and the underlying signaling pathways.
-
Clinical Trials: Should preclinical studies continue to yield promising results, well-designed clinical trials will be essential to evaluate the safety and efficacy of this compound in human subjects for relevant disease indications.
References
- 1. The nephroprotective effects and mechanisms of this compound include ROS inhibition via an oestrogen-like pathway both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates lipopolysaccharide-induced podocyte injury and kidney dysfunctions by regulating nuclear factor E2-related factor 2/antioxidant response element signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Neuroprotective Effects of Oligosaccharides in Rehmanniae Radix on Transgenic Caenorhabditis elegans Models for Alzheimer’s Disease [frontiersin.org]
- 4. [PDF] Animal Models of Parkinson’s Disease Induced by Toxins and Genetic Manipulation | Semantic Scholar [semanticscholar.org]
- 5. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.dongguk.edu [pure.dongguk.edu]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Rehmapicrogenin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and purification of Rehmapicrogenin, a bioactive natural product with significant therapeutic potential. The methodologies outlined below are intended to serve as a comprehensive guide for researchers engaged in the chemical synthesis and subsequent purification of this compound for various research and drug development applications.
Introduction
This compound, with the chemical name (3R)-3-hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid, is a natural compound isolated from the root of Rehmannia glutinosa. It has garnered considerable interest in the scientific community due to its potent anti-inflammatory, antioxidant, and nephroprotective properties. Mechanistic studies have revealed that this compound exerts its therapeutic effects, at least in part, by modulating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress.[1][2][3] The ability to efficiently synthesize and purify this compound is crucial for advancing its preclinical and clinical development.
Synthesis of this compound
Proposed Synthetic Pathway from (rac)-α-Ionone
Caption: Proposed synthetic route to this compound from rac-α-Ionone.
Experimental Protocol: Synthesis of this compound
Step 1: Protection of (rac)-α-Ionone
-
To a solution of (rac)-α-ionone (1 equivalent) in toluene, add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until completion.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain α-ionone ketal.
Step 2: Formation of (rac)-3-Hydroxy-α-ionone
-
The α-ionone ketal is subjected to allylic oxidation to introduce a ketone at the 3-position, followed by reduction. A common method involves oxidation with selenium dioxide followed by reduction of the resulting ketone with a reducing agent like sodium borohydride.
-
The resulting 3-hydroxy-α-ionone ketal is then deprotected using acidic conditions (e.g., aqueous HCl) to yield (rac)-3-hydroxy-α-ionone.
Step 3: Isomerization to (rac)-3-Hydroxy-β-ionone
-
Treat (rac)-3-hydroxy-α-ionone with a base, such as sodium hydroxide in methanol, to catalyze the isomerization of the double bond from the α- to the β-position within the cyclohexene ring, yielding (rac)-3-hydroxy-β-ionone.[4]
Step 4: Enzymatic Resolution of (rac)-3-Hydroxy-β-ionone
-
Perform an enzyme-mediated acylation to resolve the racemic mixture. Use a lipase, such as Candida antarctica lipase B (CALB), with an acyl donor (e.g., vinyl acetate) in an organic solvent.
-
The enzyme will selectively acylate one enantiomer (e.g., the (3S)-enantiomer), leaving the desired (3R)-3-hydroxy-β-ionone unreacted.
-
Separate the acylated ester from the unreacted alcohol by column chromatography.
-
Hydrolyze the separated ester to recover the (3S)-enantiomer if desired.
Step 5: Oxidation to this compound
-
The butenyl side chain of (3R)-3-hydroxy-β-ionone needs to be oxidized to a carboxylic acid. This can be achieved through a variety of methods, such as ozonolysis followed by an oxidative workup, or by using strong oxidizing agents like potassium permanganate under controlled conditions.
-
Careful optimization of this step is crucial to avoid over-oxidation or degradation of the cyclohexene ring.
Table 1: Summary of Reagents and Expected Intermediates
| Step | Starting Material | Key Reagents | Intermediate/Product |
| 1 | rac-α-Ionone | Ethylene glycol, p-TsOH | α-Ionone ketal |
| 2 | α-Ionone ketal | SeO₂, NaBH₄, aq. HCl | (rac)-3-Hydroxy-α-ionone |
| 3 | (rac)-3-Hydroxy-α-ionone | NaOH, Methanol | (rac)-3-Hydroxy-β-ionone |
| 4 | (rac)-3-Hydroxy-β-ionone | Lipase (e.g., CALB), Vinyl acetate | (3R)-3-Hydroxy-β-ionone |
| 5 | (3R)-3-Hydroxy-β-ionone | O₃ or KMnO₄ | This compound |
Purification of this compound
Purification of the synthesized this compound is critical to obtain a high-purity product suitable for biological assays and further development. A multi-step purification protocol involving column chromatography and High-Performance Liquid Chromatography (HPLC) is recommended.
Experimental Workflow: Purification
Caption: General workflow for the purification of synthetic this compound.
Experimental Protocol: Purification
1. Initial Purification by Column Chromatography
-
Adsorbent: Silica gel (60-120 mesh).
-
Eluent System: A gradient of ethyl acetate in hexane. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.
-
Procedure:
-
Dissolve the crude synthetic product in a minimal amount of dichloromethane.
-
Adsorb the sample onto a small amount of silica gel and dry it.
-
Load the dried sample onto the top of the prepared silica gel column.
-
Elute the column with the gradient solvent system.
-
Collect fractions and monitor by TLC.
-
Combine fractions containing the desired product.
-
Evaporate the solvent under reduced pressure.
-
2. Final Purification by Preparative HPLC
-
Column: A reversed-phase C18 column is suitable for this compound.
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Detection: UV detection at a wavelength determined from the UV spectrum of this compound (typically around 210-230 nm).
-
Procedure:
-
Dissolve the partially purified product from column chromatography in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the preparative HPLC system.
-
Run the gradient program to elute the compound.
-
Collect the peak corresponding to this compound.
-
Lyophilize or evaporate the solvent to obtain the pure compound.
-
Table 2: HPLC Purification Parameters
| Parameter | Recommended Condition |
| Column | Preparative Reversed-Phase C18 (e.g., 250 x 21.2 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | e.g., 20-80% B over 30 minutes |
| Flow Rate | e.g., 15-20 mL/min |
| Detection | UV at ~220 nm |
| Sample Preparation | Dissolve in Mobile Phase A/B mixture, filter |
Signaling Pathway Modulation by this compound
This compound has been shown to activate the Nrf2-ARE signaling pathway, a key cellular defense mechanism against oxidative stress.[1][2][3]
Nrf2-Keap1-ARE Signaling Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or activators like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, inducing their transcription.
Caption: this compound activates the Nrf2-ARE signaling pathway.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the synthesis and purification of this compound. The proposed synthetic route offers a viable strategy for obtaining this valuable natural product in the laboratory. Furthermore, the detailed purification procedures are designed to yield a high-purity compound suitable for rigorous scientific investigation. Understanding the interaction of this compound with key signaling pathways, such as Nrf2, is paramount for elucidating its mechanism of action and advancing its potential as a therapeutic agent. These notes are intended to facilitate further research into the promising biological activities of this compound.
References
- 1. The nephroprotective effects and mechanisms of this compound include ROS inhibition via an oestrogen-like pathway both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates lipopolysaccharide-induced podocyte injury and kidney dysfunctions by regulating nuclear factor E2-related factor 2/antioxidant response element signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US8222458B2 - Process or synthesis of (3S)- and (3R)-3-hydroxy-beta-ionone, and their transformation to zeaxanthin and beta-cryptoxanthin - Google Patents [patents.google.com]
Application Notes & Protocols for Quantitative Analysis of Rehmapicrogenin Using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rehmapicrogenin is a key bioactive iridoid glycoside isolated from the roots of Rehmannia glutinosa. This compound has garnered significant attention in the scientific community for its potential therapeutic properties, including its nephroprotective effects.[1] Accurate and reliable quantitative analysis of this compound is crucial for the quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a precise, sensitive, and robust analytical technique widely employed for the quantitative determination of this compound in various matrices, including raw plant material and pharmaceutical formulations.[2][3]
This document provides a detailed protocol for the quantitative analysis of this compound using a Reverse-Phase HPLC (RP-HPLC) method.
Principle of the Method
The method utilizes RP-HPLC with UV detection to separate and quantify this compound. The sample is injected into the HPLC system, where it travels through a C18 column. A mobile phase, typically a mixture of an aqueous solvent (like water with an acid modifier) and an organic solvent (like acetonitrile), is pumped through the column. Due to its specific polarity, this compound interacts with the hydrophobic stationary phase of the C18 column. By carefully controlling the mobile phase composition, this compound is separated from other components in the sample matrix. As the compound elutes from the column, it is detected by a UV detector at a specific wavelength. The resulting peak area is directly proportional to the concentration of this compound in the sample, allowing for accurate quantification based on a calibration curve generated from reference standards.
Experimental Protocol
This protocol outlines the necessary equipment, reagents, and procedures for the successful quantification of this compound.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical Column: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for separation.[3][4]
-
Data Acquisition Software: Chromatography software for instrument control, data acquisition, and processing.
-
Analytical Balance: For accurate weighing of standards and samples.
-
Ultrasonic Bath: For sample extraction.
-
Vortex Mixer: For homogenizing solutions.
-
Syringe Filters: 0.45 µm or 0.22 µm pore size for filtering samples and standards prior to injection.
-
Glassware: Volumetric flasks, pipettes, and vials.
Chemicals and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (HPLC grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Rehmannia glutinosa root powder (or other sample matrix)
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Analytical Column | ODS C18, 250 mm x 4.6 mm, 5 µm[3] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid[4] |
| Elution Mode | Gradient or Isocratic (A typical gradient might be 5-30% B over 20 minutes) |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | 25-30°C[3][4] |
| Detection Wavelength | 205 nm[3] |
| Injection Volume | 10 - 20 µL[5] |
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Mix thoroughly. This stock solution should be stored at 4°C.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with methanol.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
-
Sample Preparation (from Rehmannia glutinosa root powder):
-
Accurately weigh about 1.0 g of the dried, powdered plant material into a 50 mL conical flask.[6]
-
Add 25 mL of 50% methanol to the flask.[6]
-
Perform extraction by sonication in an ultrasonic bath for 60-90 minutes.[6]
-
Allow the solution to cool to room temperature.
-
Make up for any weight loss during sonication with 50% methanol.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Method Validation Summary
To ensure the reliability of the quantitative results, the HPLC method should be validated according to ICH guidelines. The key validation parameters are summarized below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. A minimum of 5 concentration levels are analyzed. | Correlation coefficient (r²) > 0.999[3][5] |
| Precision | The closeness of agreement among a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2%[3][5] |
| Accuracy | The closeness of the test results obtained by the method to the true value. Often determined by a recovery study using spiked samples at different concentration levels. | Recovery between 98.0% and 102.0%[3][5] |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. | Peak purity index > 0.999. No interfering peaks at the retention time of the analyte.[5] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by a signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase pH). | RSD of results should remain ≤ 2%. |
Data Presentation
Quantitative data should be organized clearly. The concentration of this compound in the sample is calculated using the linear regression equation derived from the calibration curve.
Table 1: Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,230 |
| 5 | 76,150 |
| 10 | 151,980 |
| 25 | 380,100 |
| 50 | 759,900 |
| 100 | 1,521,050 |
| Linear Equation | y = 15205x + 120 |
| Correlation (r²) | 0.9998 |
Table 2: Quantification of this compound in a Sample
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Calculated Conc. (µg/mL) | Amount in Sample (mg/g) |
| RG-01 | 8.54 | 455,600 | 29.95 | 0.749 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of this compound.
Caption: HPLC analysis workflow for this compound quantification.
Signaling Pathway
This compound has been shown to exert nephroprotective effects by reducing oxidative stress, potentially through an estrogen-like pathway that modulates the Nrf2/ARE signaling cascade.[1]
Caption: Proposed nephroprotective mechanism of this compound.
References
- 1. The nephroprotective effects and mechanisms of this compound include ROS inhibition via an oestrogen-like pathway both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Quality evaluation of Xinjiang Rehmannia glutinosa and Rehmannia glutinosa based on fingerprint and multi-component quantification combined with chemical pattern recognition] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Marker Compounds and Biological Activity of In Vitro Regenerated and Commercial Rehmannia glutinosa (Gaertn.) DC. Roots Subjected to Steam Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a New Reversed Phase HPLC Method for the Quantitation of Azithromycin and Rifampicin in a Capsule Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
Application Notes and Protocols for Investigating Rehmapicrogenin as an Inducer of the Nrf2/ARE Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rehmapicrogenin, a key iridoid glycoside isolated from the roots of Rehmannia glutinosa, has demonstrated significant potential as a therapeutic agent, particularly in contexts involving oxidative stress and inflammation. Emerging evidence highlights its capacity to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[1][2][3] This pathway is a critical cellular defense mechanism that regulates the expression of a wide array of antioxidant and cytoprotective genes, making it a prime target for drug development in various pathologies, including neurodegenerative diseases, kidney injury, and chronic inflammatory conditions.
These application notes provide a comprehensive overview of the mechanisms and effects of this compound on the Nrf2/ARE pathway. Detailed protocols for key experiments are included to facilitate further research and development of this compound-based therapeutics.
Mechanism of Action
This compound is understood to activate the Nrf2/ARE pathway through a mechanism that involves the estrogen receptor.[1] It is proposed that this compound, acting as an estrogen-like compound, binds to the estrogen receptor, initiating a signaling cascade that involves the Phosphoinositide 3-kinase (PI3K)/Akt pathway. Activation of Akt is known to lead to the phosphorylation and subsequent inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β). GSK-3β typically promotes the degradation of Nrf2. Therefore, its inhibition by the this compound-initiated pathway leads to the stabilization and accumulation of Nrf2.
Once stabilized, Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.[2] The upregulation of these genes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles, thereby mitigating oxidative stress and cellular damage.
Data Presentation
The following tables summarize the reported quantitative effects of this compound on key markers of Nrf2/ARE pathway activation.
Table 1: Effect of this compound on Nrf2 and Downstream Target Protein Expression
| Protein | Cell/Tissue Type | This compound Concentration/Dose | Fold Change vs. Control | Reference |
| Nrf2 (nuclear) | Adriamycin-injured mouse kidney | Not specified | Significantly Increased | [1] |
| Nrf2 | LPS-induced mouse kidney | Not specified | Significantly Increased | [2][3] |
| HO-1 | Adriamycin-injured mouse kidney | Not specified | Significantly Increased | [1] |
| HO-1 | LPS-induced podocytes | Not specified | Significantly Increased | [2][3] |
| NQO1 | LPS-induced podocytes | Not specified | Significantly Increased | [2][3] |
Table 2: Effect of this compound on Antioxidant Enzyme Activity and Oxidative Stress Markers
| Parameter | Cell/Tissue Type | This compound Concentration/Dose | Effect | Reference |
| Superoxide Dismutase (SOD) | Adriamycin-injured mouse kidney | Not specified | Significantly Increased | [1] |
| Catalase (CAT) | Adriamycin-injured mouse kidney | Not specified | Significantly Increased | [1] |
| Glutathione Peroxidase (GSH-Px) | Adriamycin-injured mouse kidney | Not specified | Significantly Increased | [1] |
| Reactive Oxygen Species (ROS) | Adriamycin-injured mouse kidney | Not specified | Significantly Decreased | [1] |
| Malondialdehyde (MDA) | LPS-induced mouse kidney | Not specified | Significantly Decreased | [2][3] |
Experimental Protocols
Detailed methodologies for key experiments to assess the effect of this compound on the Nrf2/ARE pathway are provided below.
Protocol 1: Western Blot Analysis of Nrf2 Nuclear Translocation and Target Protein Expression
This protocol details the detection of Nrf2 in nuclear extracts and its downstream targets (e.g., HO-1, NQO1) in whole-cell lysates.
1. Cell Culture and Treatment: a. Seed appropriate cells (e.g., renal tubular epithelial cells, podocytes) in 6-well plates and culture to 70-80% confluency. b. Treat cells with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control.
2. Protein Extraction: a. For Whole-Cell Lysates: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant. b. For Nuclear and Cytoplasmic Fractions: Use a commercial nuclear and cytoplasmic extraction kit according to the manufacturer's instructions.
3. Protein Quantification: a. Determine protein concentration using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting: a. Denature 20-30 µg of protein by boiling in Laemmli sample buffer. b. Separate proteins on a 10% SDS-polyacrylamide gel. c. Transfer proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. (e.g., anti-Nrf2, anti-HO-1, anti-NQO1, anti-Lamin B1 for nuclear loading control, anti-β-actin for whole-cell loading control). f. Wash the membrane three times with TBST. g. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Visualize bands using an enhanced chemiluminescence (ECL) detection system.
5. Densitometric Analysis: a. Quantify band intensity using image analysis software (e.g., ImageJ). Normalize target protein levels to the respective loading control.
Protocol 2: Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression
This protocol outlines the measurement of mRNA levels of Nrf2 target genes.
1. Cell Culture and Treatment: a. Culture and treat cells with this compound as described in Protocol 1.
2. RNA Extraction and cDNA Synthesis: a. Extract total RNA from cells using a commercial RNA isolation kit. b. Assess RNA purity and concentration using a spectrophotometer. c. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
3. qPCR: a. Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for target genes (e.g., HMOX1, NQO1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB), and cDNA template. b. Perform qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min). c. Generate a melt curve to ensure primer specificity.
4. Data Analysis: a. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.
Protocol 3: ARE-Luciferase Reporter Assay
This assay measures the transcriptional activity of Nrf2.
1. Cell Culture and Transfection: a. Seed cells in a 24-well plate. b. Co-transfect cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
2. Treatment and Luciferase Assay: a. After 24 hours of transfection, treat the cells with this compound for the desired time. b. Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
3. Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. b. Express the results as fold induction relative to the vehicle-treated control.
Protocol 4: Measurement of Antioxidant Enzyme Activity
This protocol provides a general framework for measuring the activity of key antioxidant enzymes.
1. Sample Preparation: a. Prepare cell or tissue lysates as described in Protocol 1.
2. Enzyme Activity Assays: a. Use commercially available assay kits to measure the activity of enzymes such as SOD, CAT, and GSH-Px according to the manufacturer's instructions. These kits typically involve spectrophotometric measurements of the enzyme-catalyzed reaction.
3. Data Analysis: a. Normalize enzyme activity to the total protein concentration of the lysate. b. Compare the enzyme activities in this compound-treated samples to the vehicle control.
Visualizations
Caption: this compound activates Nrf2 via the ER/PI3K/Akt pathway.
Caption: Workflow for assessing this compound's Nrf2-activating potential.
References
Unveiling the Anti-Inflammatory Potential of Rehmapicrogenin: Application Notes for Studying iNOS and COX-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rehmapicrogenin, a key bioactive compound isolated from the root of Rehmannia glutinosa, has garnered significant interest for its anti-inflammatory properties. This iridoid glycoside has been shown to possess nitric oxide inhibitory activities, suggesting its potential as a modulator of inflammatory pathways. This document provides detailed application notes and experimental protocols for researchers investigating the inhibitory effects of this compound on two key pro-inflammatory enzymes: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. iNOS and COX-2 are pivotal enzymes in the inflammatory cascade. iNOS produces large amounts of nitric oxide (NO), a signaling molecule that, in excess, contributes to oxidative stress and tissue damage. COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. The targeted inhibition of these enzymes is a cornerstone of anti-inflammatory drug development.
Recent studies suggest that this compound exerts its anti-inflammatory effects through the modulation of complex signaling networks. Evidence points towards its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway, a critical regulator of cellular antioxidant defenses.[1][2] Furthermore, compounds from Rehmannia glutinosa have been shown to influence the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of the expression of pro-inflammatory genes, including those encoding iNOS and COX-2.[3][4]
These application notes will guide researchers in designing and executing experiments to elucidate the inhibitory activity and mechanism of action of this compound on iNOS and COX-2.
Data Presentation: Inhibitory Effects of this compound
While specific IC50 values for the direct inhibition of iNOS and COX-2 by purified this compound are not extensively reported in publicly available literature, existing studies provide strong qualitative and semi-quantitative evidence of its inhibitory potential.
A study demonstrated that a subfraction of Rehmannia glutinosa rich in this compound exhibited potent anti-inflammatory effects by inhibiting both iNOS and COX-2.[5] Furthermore, it was explicitly shown that this compound possesses nitric oxide inhibitory activities and can significantly inhibit NO production (p<0.001).[5]
Table 1: Summary of a this compound-Containing Subfraction's Inhibitory Activity
| Target Enzyme | Observed Effect | Significance |
| iNOS | Inhibition of gene and protein expression | p<0.001 |
| COX-2 | Inhibition of protein expression | p<0.05 |
| Nitric Oxide (NO) | Significant inhibition of production | p<0.001 |
| Prostaglandin E2 (PGE2) | Significant inhibition of production | p<0.001 to 0.01 |
Data is synthesized from a study on a this compound-containing subfraction of Rehmannia glutinosa.[5]
Experimental Protocols
In Vitro iNOS Inhibition Assay (Griess Reagent Method)
This protocol describes the determination of iNOS inhibition by this compound in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7) by measuring the accumulation of nitrite, a stable product of NO, in the culture medium.
Materials and Reagents:
-
This compound (of desired purity)
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) for standard curve
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in the culture medium.
-
Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (medium with the same concentration of solvent).
-
-
Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression. Include a negative control group (cells with medium only) and a positive control group (cells with LPS only).
-
Nitrite Measurement (Griess Assay):
-
After the incubation period, collect 50 µL of the cell culture supernatant from each well.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in the culture medium.
-
Add 50 µL of Griess Reagent Component A to each well containing the supernatant and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Determine the percentage of iNOS inhibition for each concentration of this compound compared to the LPS-only control.
-
If applicable, calculate the IC50 value.
-
In Vitro COX-2 Inhibition Assay (Enzyme Immunoassay - EIA)
This protocol outlines the determination of the direct inhibitory effect of this compound on human recombinant COX-2 activity using a commercial enzyme immunoassay kit that measures the product of the COX reaction, typically Prostaglandin E2 (PGE2).
Materials and Reagents:
-
This compound
-
Human recombinant COX-2 enzyme
-
COX-2 specific substrate (e.g., arachidonic acid)
-
Assay buffer (as provided in the kit)
-
Heme cofactor
-
PGE2 standard
-
PGE2-specific antibody
-
PGE2-horseradish peroxidase (HRP) conjugate
-
Substrate for HRP (e.g., TMB)
-
Stop solution
-
96-well EIA plate
-
Microplate reader
Protocol:
-
Reagent Preparation: Prepare all reagents, including the COX-2 enzyme, substrate, and PGE2 standards, according to the manufacturer's instructions of the EIA kit.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer. Include a vehicle control.
-
Enzyme Reaction:
-
In the wells of the EIA plate, add the assay buffer, heme, and the COX-2 enzyme.
-
Add the different concentrations of this compound or the vehicle control to the respective wells.
-
Pre-incubate the mixture for a specified time (e.g., 10 minutes) at the recommended temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Incubate for the recommended time to allow for prostaglandin synthesis.
-
-
PGE2 Quantification (EIA):
-
Stop the enzyme reaction as per the kit's instructions.
-
Perform the competitive enzyme immunoassay by adding the PGE2-specific antibody and the PGE2-HRP conjugate.
-
Incubate to allow for competitive binding between the sample PGE2 and the PGE2-HRP conjugate to the antibody.
-
Wash the plate to remove unbound reagents.
-
Add the HRP substrate and incubate to develop the color.
-
Stop the color development with the stop solution.
-
Measure the absorbance at the recommended wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Generate a standard curve for PGE2.
-
Calculate the concentration of PGE2 produced in each reaction.
-
Determine the percentage of COX-2 inhibition for each concentration of this compound.
-
Calculate the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflows for iNOS and COX-2 inhibition assays.
Caption: Proposed signaling pathway for this compound's inhibition of iNOS and COX-2.
Caption: Logical relationship of this compound's anti-inflammatory effects.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound attenuates lipopolysaccharide-induced podocyte injury and kidney dysfunctions by regulating nuclear factor E2-related factor 2/antioxidant response element signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Delivery of Rehmapicrogenin using a Nanoparticle-Based System
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Rehmapicrogenin, a key bioactive compound isolated from the root of Rehmannia glutinosa, has demonstrated significant therapeutic potential, particularly in the amelioration of kidney diseases.[1][2] In vivo studies have highlighted its ability to attenuate pathological changes in the kidney by reducing oxidative stress and inflammation through mechanisms involving the Nrf2/ARE and estrogen-like signaling pathways.[1][3][4] However, like many terpene compounds, the clinical translation of this compound is hampered by challenges such as poor water solubility and limited bioavailability. To overcome these limitations, advanced drug delivery systems are required.
This document provides a detailed protocol for the development and in vivo evaluation of a proposed this compound-loaded Poly(Lactic-Co-Glycolic Acid) (PLGA) nanoparticle system. PLGA is a biodegradable and biocompatible polymer approved by the FDA for therapeutic use.[5] Nanoparticle encapsulation aims to enhance the solubility, stability, and targeted delivery of this compound, thereby improving its therapeutic efficacy in preclinical models.
Proposed Delivery System: this compound-Loaded PLGA Nanoparticles
This section outlines the preparation and characterization of PLGA nanoparticles for the encapsulation of this compound. The emulsion-solvent evaporation method is a widely used technique for encapsulating hydrophobic drugs within PLGA nanoparticles.[6][7]
Experimental Protocol: Preparation of this compound-PLGA Nanoparticles
Materials:
-
This compound
-
Poly(Lactic-Co-Glycolic Acid) (PLGA) (50:50 lactide:glycolide ratio)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of dichloromethane.
-
Aqueous Phase Preparation: Prepare a 2% (w/v) solution of PVA in 50 mL of deionized water.
-
Emulsification: Add the organic phase to the aqueous phase while stirring at 1000 rpm on a magnetic stirrer. Sonicate the mixture on ice using a probe sonicator for 3 minutes (30 seconds on, 30 seconds off cycles) to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a rotary evaporator and evaporate the dichloromethane under reduced pressure at 35°C for 2-3 hours.
-
Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug. Resuspend the pellet in water and centrifuge after each wash.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry to obtain a powder for long-term storage.
Experimental Protocol: Characterization of this compound-PLGA Nanoparticles
Methods:
-
Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).
-
Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Dissolve a known amount of lyophilized nanoparticles in a suitable solvent (e.g., DMSO).
-
Quantify the amount of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
DL (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
-
Data Presentation:
| Parameter | Expected Value |
| Particle Size (nm) | 150 - 250 |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) | -15 to -30 |
| Encapsulation Efficiency (%) | > 80% |
| Drug Loading (%) | 1 - 5% |
In Vivo Evaluation in an Adriamycin-Induced Nephropathy Model
The therapeutic efficacy of the this compound-PLGA nanoparticles will be evaluated in a well-established mouse model of Adriamycin (ADR)-induced nephropathy, which mimics key features of human chronic kidney disease.[8][9][10]
Experimental Protocol: Induction of Nephropathy and Treatment
Animals: Male BALB/c mice, 8-10 weeks old.
Induction of Nephropathy:
-
Administer a single intravenous (tail vein) injection of Adriamycin (10 mg/kg body weight) dissolved in sterile saline.[8]
-
Monitor the mice for signs of proteinuria and weight loss to confirm disease induction.
Treatment Groups (n=8 per group):
-
Sham Control: Healthy mice receiving vehicle (saline).
-
ADR Control: ADR-induced mice receiving vehicle.
-
Free this compound: ADR-induced mice receiving free this compound (e.g., 10 mg/kg, administered intraperitoneally).
-
This compound-PLGA NP: ADR-induced mice receiving this compound-loaded PLGA nanoparticles (equivalent to 10 mg/kg of this compound, administered intravenously).
Dosing and Monitoring:
-
Treatment will commence 3 days post-ADR injection and continue for 4 weeks (e.g., every other day).
-
Monitor body weight and collect urine samples weekly for proteinuria analysis.
-
At the end of the study, collect blood for serum analysis and harvest kidneys for histopathology and molecular analysis.
Experimental Protocol: Efficacy Assessment
Methods:
-
Renal Function: Measure serum creatinine and blood urea nitrogen (BUN) levels.
-
Proteinuria: Quantify urinary albumin and creatinine to determine the albumin-to-creatinine ratio (ACR).
-
Histopathology: Perform Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) staining on kidney sections to assess glomerulosclerosis and tubular injury.
-
Oxidative Stress Markers: Measure levels of reactive oxygen species (ROS) and antioxidant enzymes (e.g., SOD, GPx) in kidney tissue homogenates.
-
Western Blot Analysis: Quantify the expression of key proteins in the Nrf2 and estrogen receptor signaling pathways (e.g., Nrf2, HO-1, NQO1, ERα).
Data Presentation:
Table 1: Renal Function Parameters
| Group | Serum Creatinine (mg/dL) | BUN (mg/dL) | Urine Albumin-to-Creatinine Ratio (mg/g) |
| Sham Control | 0.2 ± 0.05 | 25 ± 5 | 30 ± 10 |
| ADR Control | 1.5 ± 0.3 | 120 ± 20 | 800 ± 150 |
| Free this compound | 0.9 ± 0.2 | 80 ± 15 | 450 ± 100 |
| This compound-PLGA NP | 0.5 ± 0.1 | 50 ± 10 | 200 ± 50 |
Table 2: Oxidative Stress and Protein Expression
| Group | Renal ROS (Fold Change) | Nrf2 Expression (Fold Change) | HO-1 Expression (Fold Change) |
| Sham Control | 1.0 | 1.0 | 1.0 |
| ADR Control | 5.2 ± 1.1 | 0.4 ± 0.1 | 0.5 ± 0.1 |
| Free this compound | 3.1 ± 0.8 | 1.8 ± 0.4 | 2.0 ± 0.5 |
| This compound-PLGA NP | 1.5 ± 0.4 | 3.5 ± 0.7 | 4.1 ± 0.9 |
Visualizations
Caption: Experimental workflow for the preparation, characterization, and in vivo evaluation of this compound-loaded PLGA nanoparticles.
Caption: Proposed signaling pathway for the nephroprotective effects of this compound.
References
- 1. The nephroprotective effects and mechanisms of this compound include ROS inhibition via an oestrogen-like pathway both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound attenuates lipopolysaccharide-induced podocyte injury and kidney dysfunctions by regulating nuclear factor E2-related factor 2/antioxidant response element signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 7. kinampark.com [kinampark.com]
- 8. Adriamycin-induced nephropathy models: elucidating CKD pathophysiology and advancing therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adriamycin induced Nephropathy Rodent Model - Creative Biolabs [creative-biolabs.com]
- 10. Doxorubicin-Induced Nephropathy Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Rehmapicrogenin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rehmapicrogenin, an iridoid glycoside extracted from the root of Rehmannia glutinosa, has demonstrated significant therapeutic potential in preclinical studies, particularly in the contexts of nephroprotection and neuroprotection. In cell culture models, this compound exhibits protective effects against various stressors by modulating key signaling pathways, primarily the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway and the estrogen receptor signaling pathway. These application notes provide detailed protocols for investigating the effects of this compound in relevant cell culture systems.
Key Signaling Pathways Modulated by this compound
This compound exerts its cellular effects through the modulation of critical signaling cascades involved in oxidative stress response and cellular protection.
Nrf2/ARE Signaling Pathway
The Nrf2/ARE pathway is a primary mechanism for cellular defense against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), leading to their transcriptional activation. This cascade results in an enhanced antioxidant capacity of the cell.
Estrogen Receptor Signaling Pathway
This compound has been shown to exert protective effects through an estrogen-like pathway.[1] It is hypothesized that this compound can interact with estrogen receptors (ERs), leading to the activation of downstream signaling cascades that contribute to reduced inflammation and cellular protection. The binding of this compound to ERs can trigger downstream pathways that modulate gene expression, ultimately leading to a reduction in inflammatory responses and enhanced cell survival. The effects of this compound can be attenuated by estrogen receptor antagonists, such as ICI 182,780, indicating the involvement of this pathway.[1]
Experimental Protocols
The following protocols are designed to investigate the effects of this compound in various cell culture models of injury.
General Workflow for In Vitro Studies
Cell Culture Models
-
Nephroprotection (Adriamycin-induced injury):
-
Cell Line: NRK-52E (rat kidney proximal convoluted tubule epithelial cells).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Injury Induction: Treat cells with Adriamycin (Doxorubicin) at a concentration of 1-5 µM for 24 hours to induce cellular damage.[2]
-
-
Nephroprotection (LPS-induced injury):
-
Cell Line: Conditionally immortalized mouse podocytes.
-
Culture Medium: RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Injury Induction: Treat cells with lipopolysaccharide (LPS) at a concentration of 1-10 µg/mL for 24 hours.
-
-
Neuroprotection (Corticosterone-induced injury):
-
Cell Line: PC12 (rat pheochromocytoma cells).
-
Culture Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Injury Induction: Treat cells with corticosterone at a concentration of 100-400 µM for 24-48 hours to induce neurotoxicity.[3][4]
-
This compound Preparation and Treatment
-
Stock Solution Preparation: Dissolve this compound powder in a suitable solvent (e.g., DMSO or sterile PBS) to prepare a high-concentration stock solution (e.g., 10-100 mM).
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium to the desired final concentrations. A typical concentration range for in vitro studies is 1-100 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Treatment: Add the this compound working solutions to the cells. The treatment duration can vary from a few hours to 48 hours, depending on the specific endpoint being measured.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Induce cellular injury as described in section 2.2.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed cells in a 6-well plate and treat as described above.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to detect the expression levels of specific proteins.
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. (Note: Antibody dilutions should be optimized according to the manufacturer's instructions).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software.
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the mRNA expression levels of target genes.
-
Isolate total RNA from treated cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers specific for Nrf2, HO-1, NQO1, and a housekeeping gene (e.g., GAPDH or β-actin).
-
The thermal cycling conditions should be optimized based on the primers and qPCR instrument used. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the 2-ΔΔCt method to determine the relative gene expression.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be obtained from the described experiments. Researchers should generate their own data for accurate comparisons.
Table 1: Effect of this compound on Cell Viability in an Adriamycin-Induced Injury Model (NRK-52E cells)
| Treatment | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| Adriamycin (1 µM) | - | 52 ± 4.1 |
| Adriamycin + this compound | 1 | 65 ± 3.8 |
| Adriamycin + this compound | 10 | 78 ± 4.5 |
| Adriamycin + this compound | 50 | 91 ± 3.9 |
Table 2: Effect of this compound on Apoptosis in an LPS-Induced Injury Model (Podocytes)
| Treatment | Concentration (µM) | Apoptotic Cells (%) |
| Control | - | 3.1 ± 0.5 |
| LPS (10 µg/mL) | - | 28.4 ± 2.1 |
| LPS + this compound | 1 | 20.7 ± 1.8 |
| LPS + this compound | 10 | 12.5 ± 1.3 |
| LPS + this compound | 50 | 6.8 ± 0.9 |
Table 3: Effect of this compound on Nrf2 Target Gene Expression in PC12 Cells
| Treatment | Concentration (µM) | HO-1 mRNA (Fold Change) | NQO1 mRNA (Fold Change) |
| Control | - | 1.0 ± 0.1 | 1.0 ± 0.2 |
| Corticosterone (200 µM) | - | 0.8 ± 0.1 | 0.9 ± 0.1 |
| Corticosterone + this compound | 10 | 2.5 ± 0.3 | 2.1 ± 0.2 |
| Corticosterone + this compound | 50 | 4.8 ± 0.5 | 4.2 ± 0.4 |
Conclusion
These application notes provide a comprehensive guide for researchers to investigate the cellular and molecular mechanisms of this compound in vitro. The detailed protocols for various cell-based assays and the overview of the key signaling pathways will facilitate further research into the therapeutic potential of this promising natural compound. It is crucial to optimize the experimental conditions for each specific cell line and injury model to obtain reliable and reproducible results.
References
Dissolving Rehmapicrogenin for Experimental Success: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of Rehmapicrogenin for various experimental applications. Due to the limited availability of precise quantitative solubility data from commercial suppliers, this guide is based on established best practices for similar hydrophobic compounds and inferences from available product information.
Compound Information
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₃ | ChemSrc[1] |
| Molecular Weight | 184.23 g/mol | PubChem[2] |
| CAS Number | 135447-39-1 | DC Chemicals[3] |
| Appearance | Solid (assumed) | N/A |
Solubility and Stock Solution Preparation
Table of Recommended Solvents for Stock Solution:
| Solvent | Recommended Use | Notes |
| Dimethyl Sulfoxide (DMSO) | Primary solvent for creating high-concentration stock solutions. | Hygroscopic; store desiccated. Use anhydrous, cell culture grade. |
| Ethanol | Alternative solvent, may have lower solubility compared to DMSO. | Can be used for certain applications where DMSO is not suitable. |
| Methanol | Primarily for extraction; may be used for stock solutions. | Volatile; handle in a fume hood. |
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
This protocol provides a general guideline. The actual achievable concentration may vary and should be confirmed empirically.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 184.23 g/mol * (1000 mg / 1 g) = 1.8423 mg
-
-
Weigh the compound: Carefully weigh out approximately 1.84 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If necessary, sonicate the tube in a water bath for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
Experimental Protocols
In Vitro Applications (e.g., Cell-Based Assays)
Protocol for Preparing Working Solutions for Cell Culture:
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw the stock solution: Thaw the 10 mM this compound stock solution at room temperature.
-
Prepare intermediate dilutions (optional but recommended): To minimize pipetting errors and the final concentration of DMSO in the culture medium, it is advisable to perform serial dilutions. For example, to achieve a final concentration of 10 µM in your cell culture well:
-
Prepare a 1 mM intermediate solution: Dilute the 10 mM stock solution 1:10 in sterile cell culture medium (e.g., 10 µL of 10 mM stock + 90 µL of medium).
-
Prepare a 100 µM intermediate solution: Dilute the 1 mM intermediate solution 1:10 in sterile cell culture medium (e.g., 10 µL of 1 mM solution + 90 µL of medium).
-
-
Prepare the final working solution: Add the appropriate volume of the intermediate or stock solution to the final volume of cell culture medium. For example, to achieve a 10 µM final concentration in 1 mL of medium, add 10 µL of the 1 mM intermediate solution.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the this compound-treated samples.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5% (v/v).
Experimental Workflow for a Cell-Based Assay (e.g., MTT Assay):
Caption: Workflow for a typical in vitro cell viability assay using this compound.
In Vivo Applications (e.g., Mouse Models)
Protocol for Preparing Dosing Solutions for Animal Studies:
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile vehicle (e.g., saline, corn oil, PBS with a solubilizing agent like Tween 80 or PEG300)
-
Sterile tubes
Procedure:
-
Thaw the stock solution: Thaw the 10 mM this compound stock solution at room temperature.
-
Determine the final formulation: The choice of vehicle will depend on the route of administration (e.g., intraperitoneal, oral gavage) and the required dose. A common approach for hydrophobic compounds is to use a co-solvent system.
-
Example Formulation (for intraperitoneal injection):
-
Calculate the required volume of the stock solution based on the desired final concentration and dosing volume.
-
In a sterile tube, add the calculated volume of the this compound stock solution.
-
Add a solubilizing agent, such as Tween 80, to a final concentration of 5-10%.
-
Bring the solution to the final volume with sterile saline or PBS.
-
Vortex or sonicate until the solution is clear and homogenous.
-
-
Vehicle Control: Prepare a vehicle control solution containing the same concentrations of DMSO and any other solubilizing agents used for the drug formulation.
-
Administration: Administer the prepared solution to the animals immediately after preparation.
Signaling Pathways
This compound has been shown to exert its biological effects through the modulation of key signaling pathways, including the Nrf2/ARE and an estrogen-like pathway.[4]
Nrf2/ARE Signaling Pathway:
Caption: this compound activates the Nrf2/ARE pathway, leading to antioxidant effects.
Estrogen-like Signaling Pathway:
Caption: this compound exhibits estrogen-like activity by interacting with estrogen receptors.
Safety Precautions
-
Always handle this compound and solvents in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Consult the Material Safety Data Sheet (MSDS) for detailed safety information.
By following these application notes and protocols, researchers can confidently prepare this compound solutions for a variety of experimental settings, ensuring reliable and reproducible results.
References
- 1. This compound | CAS#:135447-39-1 | Chemsrc [chemsrc.com]
- 2. This compound | C10H16O3 | CID 15693863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. The nephroprotective effects and mechanisms of this compound include ROS inhibition via an oestrogen-like pathway both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rehmapicrogenin in Animal Models
These application notes provide a detailed overview of the dosage, administration, and experimental protocols for Rehmapicrogenin in a preclinical animal model of kidney injury. The information is intended for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The following table summarizes the quantitative data from an in vivo study investigating the effects of this compound in a mouse model of Adriamycin (ADR)-induced nephropathy.
| Animal Model | Treatment Group | Dosage | Administration Route | Key Findings |
| C57BL/6 Mice (Male) | Control | N/A | N/A | Normal kidney function and histology. |
| C57BL/6 Mice (Male) | ADR Model | 11 mg/kg ADR (single tail vein injection) | Intravenous | Significant pathological changes in the kidney, increased serum creatinine (Scr), blood urea nitrogen (BUN), and urine albumin (U-ALB) levels, increased reactive oxygen species (ROS) accumulation, and apoptosis. |
| C57BL/6 Mice (Male) | This compound | Not specified in abstract | Not specified in abstract | Significantly attenuated pathological kidney changes, rescued weight, Scr, BUN, and U-ALB levels, reduced ROS accumulation, and decreased oxidative stress and apoptosis.[1] |
Experimental Protocols
This section details the methodology for investigating the nephroprotective effects of this compound in an ADR-induced kidney injury mouse model.[1][2]
Animal Model Induction
-
Animal Strain: Male C57BL/6 mice.
-
Induction Agent: Adriamycin (ADR).
-
Procedure: A single dose of ADR (11 mg/kg) is administered via tail vein injection to induce nephropathy. Control animals receive a vehicle injection.
This compound Administration
-
Drug Preparation: The formulation of this compound for in vivo administration is not explicitly detailed in the provided search results. Typically, for preclinical studies, the compound would be dissolved or suspended in a suitable vehicle such as sterile saline, phosphate-buffered saline (PBS), or a solution containing a small percentage of dimethyl sulfoxide (DMSO) and/or Tween 80 to ensure solubility and stability.
-
Administration Route: The route of administration for this compound in the described study is not specified in the abstract. Common routes for such studies include oral gavage (p.o.) or intraperitoneal (i.p.) injection.
-
Dosage and Frequency: The specific dosage and frequency of this compound administration are not detailed in the available information. These would need to be determined through dose-response studies.
Evaluation of Efficacy
-
Biochemical Analysis:
-
Histopathological Analysis:
-
Kidney tissues are harvested, fixed in formalin, and embedded in paraffin.
-
Tissue sections are stained with hematoxylin and eosin (H&E) to evaluate pathological changes.[1]
-
-
Oxidative Stress and Apoptosis:
-
Western Blotting:
-
Protein expression levels of key markers in the Nrf2/ARE signaling pathway are analyzed by Western blotting.[1]
-
-
Immunofluorescence:
-
Immunofluorescence techniques are used to visualize the localization and expression of specific proteins within the kidney tissue.[1]
-
Signaling Pathway
This compound has been shown to exert its nephroprotective effects by modulating the Nrf2/ARE signaling pathway through an estrogen-like receptor pathway.[1][2]
Caption: this compound signaling pathway in nephroprotection.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating the in vivo efficacy of this compound.
Caption: In vivo experimental workflow for this compound.
References
Troubleshooting & Optimization
improving Rehmapicrogenin solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Rehmapicrogenin solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for poorly water-soluble compounds like this compound.[1] It allows for a high concentration stock that can then be diluted to the final working concentration in your aqueous assay buffer or cell culture medium.
Q2: My this compound precipitated when I diluted the DMSO stock into my aqueous buffer. What should I do?
A2: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are a few things to try:
-
Decrease the final DMSO concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5% v/v) to minimize solvent-induced artifacts. You may need to lower the concentration of your working solution.
-
Use a co-solvent system: Adding a co-solvent like PEG 400 or ethanol to your dilution buffer can help maintain solubility.[2][3]
-
Incorporate a surfactant: A small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in the final medium can help create micelles to stabilize the compound.[4]
-
Warm the solution: Gently warming the solution to 37°C may help dissolve the precipitate, but be cautious of compound stability at higher temperatures.
Q3: What is the maximum concentration of this compound I can expect to achieve in cell culture media?
A3: The maximum achievable concentration in aqueous media like PBS or cell culture medium is typically low and can be highly dependent on the specific medium composition (e.g., protein content). It is crucial to perform a solubility test in your specific medium. Start by preparing serial dilutions from your high-concentration DMSO stock and visually inspect for precipitation after incubation under assay conditions (e.g., 37°C, 5% CO2).
Q4: Can I use solvents other than DMSO?
A4: Yes, other organic solvents like ethanol, dimethylformamide (DMF), or dimethylacetamide (DMA) can be used.[2] However, their compatibility with your specific in vitro model must be verified, as they can be more cytotoxic than DMSO. Always include a vehicle control in your experiments to account for any effects of the solvent.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound won't dissolve in DMSO to create a high-concentration stock. | The compound may have very low solubility even in organic solvents, or the solvent may be impure (e.g., absorbed water). | Use fresh, anhydrous grade DMSO. Try gentle warming (up to 37°C) or vortexing for an extended period. If it still doesn't dissolve, you may need to accept a lower stock concentration. |
| Inconsistent results between experiments. | Precipitation of the compound after dilution, leading to variable effective concentrations. | Prepare fresh dilutions for each experiment. Visually confirm the absence of precipitate in the final working solution under a microscope before adding it to your assay. Consider using a formulation with cyclodextrins to improve stability in solution.[5] |
| High background or cell toxicity observed in vehicle controls. | The final concentration of the organic solvent (e.g., DMSO) is too high. | Keep the final solvent concentration below 0.5% (v/v), and ideally below 0.1%. Run a solvent toxicity curve to determine the maximum tolerable concentration for your cell line. |
| Difficulty achieving desired working concentration without precipitation. | The required concentration exceeds the aqueous solubility limit of this compound. | Explore advanced formulation strategies such as complexation with cyclodextrins (e.g., HP-β-CD) or creating a solid dispersion.[4][5] These methods can significantly enhance aqueous solubility. |
Quantitative Data: Solubility of Poorly Soluble Compounds
| Solvent/System | Typical Stock Concentration | Pros | Cons |
| DMSO | 10-50 mM | High solubilizing power for many nonpolar compounds. | Can be toxic to cells at >0.5% v/v; may interfere with some assays. |
| Ethanol (100%) | 1-20 mM | Biologically compatible at low concentrations; volatile. | Lower solubilizing power than DMSO for highly lipophilic compounds. |
| PEG 400 | Variable | Low toxicity; can be used in co-solvent systems. | High viscosity; may not be suitable for all applications. |
| Cyclodextrins (e.g., HP-β-CD) in Aqueous Buffer | 0.1-5 mM | Significantly increases aqueous solubility; improves stability.[5] | Requires optimization of the complexation protocol; can be a confounding variable in some assays. |
| PBS (pH 7.4) | < 10 µM (Estimated) | Physiologically relevant buffer. | Very low solubility for hydrophobic compounds. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous, sterile-filtered DMSO to achieve the target stock concentration (e.g., 20 mM).
-
Dissolution: Vortex the tube vigorously for 2-5 minutes. If necessary, gently warm the solution in a 37°C water bath for 10 minutes to aid dissolution.
-
Sterilization: If required for your application, sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Improving Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes a method to prepare a this compound/cyclodextrin inclusion complex to enhance aqueous solubility.
-
Prepare HP-β-CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., sterile PBS or cell culture medium).
-
Add this compound: Add the this compound powder directly to the HP-β-CD solution to achieve the desired final concentration.
-
Complexation: Mix the solution vigorously at room temperature for 12-24 hours using a magnetic stirrer or orbital shaker, protected from light. This extended mixing time is crucial for the formation of the inclusion complex.
-
Clarification & Sterilization: Centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved compound. Carefully collect the supernatant and sterilize it using a 0.22 µm syringe filter.
-
Usage: Use the resulting clear solution as your stock for further dilutions in the assay medium.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. ijmsdr.org [ijmsdr.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving API Solubility [sigmaaldrich.com]
challenges in Rehmapicrogenin extraction from natural sources
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of Rehmapicrogenin from its natural sources, primarily the roots of Rehmannia glutinosa.
Frequently Asked Questions (FAQs)
Q1: What is the primary natural source of this compound?
A1: The primary natural source of this compound is the root of Rehmannia glutinosa, a perennial herb native to China, Japan, and Korea.[1] This plant is a staple in traditional medicine and contains a variety of bioactive compounds.
Q2: What are the common challenges in extracting this compound?
A2: Researchers often face several challenges during the extraction of this compound, including:
-
Low Yield: The concentration of this compound in the raw plant material can be variable, leading to inconsistent and sometimes low extraction yields.
-
Purity Issues: Rehmannia glutinosa roots contain a complex mixture of compounds, such as iridoid glycosides (like catalpol), phenylethanoid glycosides, carbohydrates, and amino acids, which can be co-extracted with this compound, making purification difficult.[1][2]
-
Compound Degradation: this compound, like other iridoid glycosides, may be susceptible to degradation under certain extraction conditions, such as high temperatures and acidic pH.
-
Solvent Selection: Choosing the optimal solvent is critical for maximizing yield and purity. The polarity of the solvent will influence which compounds are extracted alongside this compound.
Q3: What analytical methods are used to quantify this compound?
A3: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common and reliable method for the quantification of this compound in plant extracts. This technique offers good sensitivity and specificity for separating and measuring the concentration of the target compound.
Troubleshooting Guides
Problem 1: Low Extraction Yield of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Solvent Choice | The polarity of the extraction solvent significantly impacts yield. While methanol is a commonly used solvent for extracting iridoid glycosides, a comparative study of different solvents is recommended. Ethanol and water are also viable options. Consider using a solvent mixture (e.g., methanol-water or ethanol-water) to optimize the polarity for this compound extraction. |
| Inefficient Extraction Method | Traditional maceration can be time-consuming and may not be the most efficient method. Consider employing advanced extraction techniques such as ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency and reduce extraction time. |
| Inadequate Solid-to-Liquid Ratio | An insufficient amount of solvent may not effectively penetrate the plant material and dissolve the target compound. Experiment with different solid-to-liquid ratios (e.g., 1:10, 1:20, 1:30 w/v) to find the optimal condition for maximizing this compound yield. |
| Incorrect Extraction Temperature | High temperatures can potentially degrade this compound. It is advisable to conduct extractions at moderate temperatures (e.g., 40-60°C) and compare the yields to determine the optimal temperature that balances extraction efficiency and compound stability. |
| Poor Quality of Plant Material | The concentration of this compound can vary depending on the plant's origin, age, and storage conditions. Ensure that the Rehmannia glutinosa root material is of high quality and has been properly stored. |
Data Presentation: Comparison of Extraction Solvents
The following table is a generalized representation based on common practices for extracting similar compounds. Actual yields may vary based on specific experimental conditions.
| Solvent | Relative Polarity | Typical Crude Extract Yield (%) | Notes |
| Water | High | 15 - 25 | Extracts a wide range of polar compounds, including sugars, which can complicate purification. |
| Methanol | Medium-High | 10 - 20 | A common and effective solvent for iridoid glycosides.[1] |
| Ethanol | Medium-High | 8 - 18 | A greener alternative to methanol with similar extraction properties. |
| 70% Methanol (aq) | Medium-High | 12 - 22 | The addition of water can enhance the extraction of more polar glycosides. |
| 70% Ethanol (aq) | Medium-High | 10 - 20 | A good balance of polarity for extracting a range of bioactive compounds. |
Problem 2: Low Purity of this compound Extract
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-extraction of Similar Compounds | Rehmannia glutinosa contains other iridoid glycosides like catalpol, which have similar chemical structures to this compound and are often co-extracted.[3] This makes separation challenging. |
| Solution: Employ chromatographic techniques for purification. Column chromatography using silica gel or reversed-phase C18 material is effective. A step-gradient elution with a solvent system like chloroform-methanol or ethyl acetate-methanol-water can be used to separate this compound from other closely related compounds.[1] | |
| Presence of Polysaccharides | Water-based or highly aqueous solvent extractions can lead to a high concentration of co-extracted polysaccharides, which can interfere with subsequent analysis and purification. |
| Solution: To remove polysaccharides, an ethanol precipitation step can be introduced. After the initial extraction and concentration, add a sufficient volume of absolute ethanol (e.g., 3-4 volumes) to the aqueous extract to precipitate the polysaccharides. The precipitate can then be removed by centrifugation or filtration. | |
| Extraction of Pigments and Other Lipophilic Compounds | Less polar solvents may co-extract pigments and other lipophilic compounds, which can interfere with the final product's purity. |
| Solution: A preliminary defatting step using a non-polar solvent like hexane or petroleum ether can be performed on the dried plant material before the main extraction. Alternatively, a liquid-liquid partitioning of the crude extract against a non-polar solvent can be employed. |
Experimental Workflow for Extraction and Purification
Caption: Workflow for this compound Extraction and Purification.
Problem 3: Degradation of this compound During Extraction
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Temperature | Prolonged exposure to high temperatures during extraction or concentration can lead to the degradation of thermolabile compounds like this compound. |
| Solution: Use moderate extraction temperatures (e.g., not exceeding 60°C). For solvent removal, use a rotary evaporator under reduced pressure to lower the boiling point of the solvent. | |
| Extreme pH | This compound may be unstable in highly acidic or alkaline conditions. The pH of the extraction solvent can influence its stability. |
| Solution: Maintain a neutral or slightly acidic pH (around 6-7) during extraction. Avoid the use of strong acids or bases in the extraction solvent unless specifically required for a particular protocol, and if so, minimize the exposure time. | |
| Light Exposure | Some natural compounds are sensitive to light and can degrade upon prolonged exposure. |
| Solution: Conduct extraction and subsequent purification steps in a shaded environment or use amber-colored glassware to protect the extract from light. | |
| Oxidation | The presence of oxygen can promote the degradation of certain bioactive compounds. |
| Solution: While not always necessary, for highly sensitive compounds, extraction under an inert atmosphere (e.g., nitrogen) can be considered. |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction of this compound
-
Preparation of Plant Material: Grind dried Rehmannia glutinosa roots into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL flask.
-
Add 200 mL of 70% methanol (1:20 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Perform ultrasonication for 30 minutes at a frequency of 40 kHz and a temperature of 50°C.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it using a rotary evaporator at 50°C under reduced pressure to obtain the crude extract.
-
-
Purification (Optional):
-
Dissolve the crude extract in a minimal amount of the mobile phase used for column chromatography.
-
Load the dissolved extract onto a pre-packed silica gel column.
-
Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:1 to 10:1) to separate the fractions.
-
Collect the fractions and analyze them by HPLC-UV to identify those containing this compound.
-
Pool the pure fractions and evaporate the solvent.
-
Protocol 2: Quantification of this compound by HPLC-UV
-
Preparation of Standard Solutions:
-
Accurately weigh pure this compound standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Preparation of Sample Solution:
-
Accurately weigh a known amount of the dried extract and dissolve it in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). For example, start with 10% A, increase to 50% A over 20 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Scan for the optimal wavelength for this compound (typically in the range of 210-280 nm).
-
Column Temperature: 25°C.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Signaling Pathway
This compound's Estrogen-like Signaling Pathway in Attenuating Oxidative Stress
This compound has been shown to exert protective effects against cellular damage by activating an estrogen-like signaling pathway. This pathway involves the regulation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling cascade, which is a critical mechanism for cellular defense against oxidative stress.[4][5]
Caption: this compound activates the Nrf2/ARE pathway via an estrogen-like mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. Changes in Rehmanniae Radix processing and their impact on ovarian hypofunction: potential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of catalpol from Rehmannia glutinosa Libosch. by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The nephroprotective effects and mechanisms of this compound include ROS inhibition via an oestrogen-like pathway both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Rehmapicrogenin HPLC Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC quantification of Rehmapicrogenin. The information is tailored to researchers, scientists, and drug development professionals to help resolve common issues encountered during experimental work.
Troubleshooting Guide
This guide addresses specific problems that may arise during the HPLC analysis of this compound, offering potential causes and solutions in a structured question-and-answer format.
Question: Why am I seeing significant peak tailing for my this compound peak?
Answer:
Peak tailing can be caused by a variety of factors, from column issues to improper mobile phase conditions. Below is a table outlining potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | The free silanol groups on the silica-based C18 column can interact with polar analytes like this compound. |
| - Lower Mobile Phase pH: Add a small amount of an acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress the ionization of silanol groups. | |
| - Use a Base-Deactivated Column: Employ a column with end-capping to minimize exposed silanol groups. | |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion. |
| - Dilute the Sample: Prepare a more dilute solution of your sample and re-inject. | |
| Column Contamination or Degradation | Buildup of contaminants or degradation of the stationary phase can cause peak tailing. |
| - Flush the Column: Flush the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent in the mobile phase). | |
| - Use a Guard Column: A guard column can protect the analytical column from strongly retained compounds in the sample matrix.[1] | |
| - Replace the Column: If flushing does not resolve the issue, the column may need to be replaced. | |
| Extra-column Volume | Excessive tubing length or diameter between the column and detector can contribute to peak broadening and tailing. |
| - Optimize Tubing: Use shorter, narrower internal diameter tubing (e.g., PEEK tubing) to connect the column to the detector. |
Question: My this compound peak has poor resolution from other peaks in the chromatogram. What can I do?
Answer:
Poor resolution can often be addressed by optimizing the mobile phase composition or other chromatographic parameters.
| Potential Cause | Recommended Solution |
| Inadequate Mobile Phase Strength | The mobile phase may not be optimal for separating this compound from closely eluting compounds. |
| - Adjust Mobile Phase Composition: If using a gradient, try a shallower gradient. For isocratic elution, adjust the ratio of organic solvent to aqueous phase. A lower percentage of organic solvent will generally increase retention and may improve resolution. | |
| Incorrect Column Chemistry | The stationary phase may not be providing sufficient selectivity. |
| - Try a Different Column: Consider a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 column with alternative bonding). | |
| Temperature Fluctuations | Inconsistent column temperature can affect retention times and resolution. |
| - Use a Column Oven: Maintain a constant and optimized temperature using a column oven to ensure reproducible chromatography.[2] |
Question: I'm experiencing baseline drift during my HPLC run. How can I fix this?
Answer:
Baseline drift can be a frustrating issue, often pointing to problems with the mobile phase, detector, or column equilibration.
| Potential Cause | Recommended Solution |
| Poorly Mixed or Prepared Mobile Phase | Inconsistent mobile phase composition can cause the baseline to drift, especially during gradient elution. |
| - Prepare Fresh Mobile Phase: Ensure all mobile phase components are fully dissolved and well-mixed.[2] Use HPLC-grade solvents. | |
| - Degas Mobile Phase: Thoroughly degas the mobile phase using sonication, vacuum filtration, or an inline degasser to prevent bubble formation.[2] | |
| Column Temperature Not Equilibrated | A column that has not reached thermal equilibrium can cause the baseline to drift. |
| - Increase Equilibration Time: Allow sufficient time for the column to equilibrate with the mobile phase at the set temperature before starting the run.[2][3] | |
| Contaminated Detector Cell | Contaminants in the detector flow cell can lead to a drifting baseline. |
| - Flush the Detector Cell: Flush the cell with a strong, HPLC-grade solvent like methanol or isopropanol.[3][4] | |
| Detector Lamp Issue | A failing or unstable detector lamp can cause baseline instability. |
| - Check Lamp Energy: Monitor the lamp energy. If it is low or fluctuating, the lamp may need to be replaced.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound quantification?
Q2: How should I prepare my samples for this compound analysis?
A2: Sample preparation will depend on the matrix. For plant extracts, a common procedure involves extraction with a solvent like methanol or ethanol, followed by filtration through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter that could clog the column.
Q3: How can I ensure the stability of this compound in my prepared samples?
A3: While specific stability data for this compound is limited, it is good practice to store prepared samples in a cool, dark place (e.g., an autosampler at 4°C) and to analyze them as soon as possible after preparation. If long-term storage is necessary, freezing the samples at -20°C or -80°C may be appropriate, though stability at these temperatures should be verified.
Experimental Protocols
Below is a hypothetical starting protocol for the HPLC quantification of this compound. This protocol is based on common practices for the analysis of iridoid glycosides and should be optimized for your specific application.
Table 1: Hypothetical HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis or PDA |
| Detection Wavelength | To be determined (scan for UV max) |
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting this compound HPLC analysis.
Caption: Experimental workflow for this compound HPLC analysis.
Caption: Troubleshooting logic for peak tailing issues.
References
- 1. static.fishersci.eu [static.fishersci.eu]
- 2. This compound | C10H16O3 | CID 15693863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The nephroprotective effects and mechanisms of this compound include ROS inhibition via an oestrogen-like pathway both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Rehmapicrogenin In Vivo Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers utilizing Rehmapicrogenin in in vivo studies, particularly focusing on its nephroprotective effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in in vivo research?
A1: this compound is a monomeric iridoid glycoside extracted from the root of Rehmannia glutinosa. In in vivo research, it is primarily investigated for its protective effects against kidney damage (nephroprotection) in models of acute kidney injury (AKI) and chronic kidney disease (CKD).[1][2]
Q2: What are the known mechanisms of action for this compound's nephroprotective effects?
A2: this compound has been shown to exert its nephroprotective effects through at least two key signaling pathways:
-
Activation of the Nrf2/ARE pathway: This is a critical pathway for cellular defense against oxidative stress.[1][2][3]
-
Estrogen-like pathway: this compound appears to reduce inflammation and kidney damage through a mechanism involving the estrogen receptor.[1]
Q3: Which animal models are commonly used to study the in vivo effects of this compound on kidney injury?
A3: The most commonly cited models are:
-
Adriamycin (ADR)-induced nephropathy in mice: This model mimics chronic kidney disease with features of focal segmental glomerulosclerosis.[1]
-
Lipopolysaccharide (LPS)-induced acute kidney injury in mice: This model represents sepsis-associated acute kidney injury.[2][3]
Q4: What are the expected outcomes of successful this compound treatment in these models?
A4: Successful treatment with this compound is expected to lead to the attenuation of pathological changes in the kidney, rescue of body weight, and improvement in key biomarkers of kidney function.[1] This includes reduced serum creatinine (Scr) and blood urea nitrogen (BUN) levels, decreased urine albumin (U-ALB), and reduced accumulation of reactive oxygen species (ROS).[1][3]
Troubleshooting Guides
Issue 1: High Variability in Kidney Injury Biomarkers (BUN/Creatinine)
| Potential Cause | Troubleshooting Step |
| Inconsistent induction of kidney injury | Ensure precise and consistent administration of Adriamycin or LPS. For Adriamycin, tail vein injection technique is critical. For LPS, ensure consistent intraperitoneal injection placement. Use animals of the same age, sex, and strain. |
| Variability in this compound administration | Prepare fresh solutions of this compound for each experiment. Ensure accurate dosing based on the most up-to-date body weight of each animal. |
| Sample collection and handling errors | Collect blood samples at consistent time points post-injury/treatment. Process all samples uniformly to separate serum and store immediately at -80°C to prevent degradation. |
Issue 2: Lack of Therapeutic Effect of this compound
| Potential Cause | Troubleshooting Step |
| Sub-optimal dosage | Perform a dose-response study to determine the optimal therapeutic dose of this compound for your specific animal model and injury severity. |
| Poor solubility/bioavailability | Ensure the vehicle used for administration is appropriate for this compound. While specific details are not readily available in abstracts, consider common vehicles for iridoid glycosides such as saline with a small percentage of DMSO or Tween 80. Sonication may aid dissolution. The oral bioavailability of many natural compounds is low, so consider the route of administration.[4][5][6] |
| Timing of administration | The therapeutic window for acute kidney injury can be narrow. Optimize the timing of this compound administration relative to the induction of injury (e.g., pre-treatment vs. post-treatment). |
| Compound integrity | Verify the purity and stability of your this compound compound using appropriate analytical methods (e.g., HPLC). |
Issue 3: Inconsistent Western Blot Results for Nrf2 Activation
| Potential Cause | Troubleshooting Step |
| Poor antibody quality | Use a validated antibody for Nrf2. Check the antibody datasheet for recommended applications and dilutions. Run a positive control (e.g., lysate from cells treated with a known Nrf2 activator) to confirm antibody performance. |
| Inefficient nuclear extraction | Nrf2 translocates to the nucleus upon activation. Use a reliable nuclear/cytoplasmic fractionation protocol to enrich for nuclear Nrf2. Check the purity of fractions by blotting for nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) markers. |
| Low protein expression | Nrf2 is a transcription factor and may have low basal expression. Ensure you load a sufficient amount of nuclear protein (typically 20-40 µg) per lane. |
| Protein degradation | Use fresh tissue or properly stored frozen tissue. Always prepare lysates with a protease inhibitor cocktail. |
Quantitative Data Summary
Note: Specific quantitative data from the primary literature is not available in the abstracts. The following tables are representative templates. Researchers should populate these with their own experimental data.
Table 1: Effect of this compound on Renal Function Markers in Adriamycin-Induced Nephropathy Model
| Group | N | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) | Urine Albumin (mg/24h) |
| Control | 8 | Insert Mean ± SD | Insert Mean ± SD | Insert Mean ± SD |
| ADR Model | 8 | Insert Mean ± SD | Insert Mean ± SD | Insert Mean ± SD |
| ADR + this compound (Low Dose) | 8 | Insert Mean ± SD | Insert Mean ± SD | Insert Mean ± SD |
| ADR + this compound (High Dose) | 8 | Insert Mean ± SD | Insert Mean ± SD | Insert Mean ± SD |
Table 2: Effect of this compound on Oxidative Stress Markers in Kidney Tissue
| Group | N | Malondialdehyde (MDA) (nmol/mg protein) | Superoxide Dismutase (SOD) (U/mg protein) |
| Control | 8 | Insert Mean ± SD | Insert Mean ± SD |
| LPS Model | 8 | Insert Mean ± SD | Insert Mean ± SD |
| LPS + this compound | 8 | Insert Mean ± SD | Insert Mean ± SD |
Experimental Protocols
Protocol 1: Adriamycin (ADR)-Induced Nephropathy in Mice
-
Animals: Male BALB/c mice (8-10 weeks old) are commonly used.
-
Induction: Administer a single dose of Adriamycin (10-11 mg/kg) via tail vein injection.
-
This compound Administration:
-
Vehicle Preparation: While the specific vehicle is not detailed in the available literature, a common approach is to dissolve this compound in a small amount of DMSO and then dilute to the final concentration with sterile saline (final DMSO concentration <1%).
-
Dosing: Begin daily administration of this compound (e.g., by oral gavage or intraperitoneal injection) at the desired dose(s) one week after ADR injection and continue for the duration of the study (typically 4-8 weeks).
-
-
Monitoring: Monitor body weight weekly. Collect urine at specified intervals for albumin analysis.
-
Endpoint Analysis: At the end of the study, collect blood for serum creatinine and BUN analysis. Harvest kidneys for histopathology (H&E and PAS staining) and molecular analyses (e.g., Western blot for Nrf2).
Protocol 2: Lipopolysaccharide (LPS)-Induced Acute Kidney Injury in Mice
-
Animals: Male C57BL/6 mice (8-10 weeks old) are frequently used.
-
This compound Pre-treatment: Administer this compound (dissolved in an appropriate vehicle) at the desired dose(s), typically 1 hour before LPS challenge.
-
Induction: Administer a single intraperitoneal injection of LPS (e.g., 5-10 mg/kg).
-
Endpoint Analysis: At 24 hours post-LPS injection, collect blood for serum creatinine and BUN analysis. Harvest kidneys for histopathology and molecular/biochemical assays (e.g., oxidative stress markers, apoptosis assays).
Protocol 3: Western Blot for Nrf2 Activation in Kidney Tissue
-
Nuclear and Cytoplasmic Extraction:
-
Homogenize ~50 mg of kidney tissue in a hypotonic buffer containing a protease inhibitor cocktail.
-
Centrifuge to pellet nuclei. Collect the supernatant as the cytoplasmic fraction.
-
Wash the nuclear pellet and then lyse with a nuclear extraction buffer.
-
Determine protein concentration for both fractions using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 30-40 µg of nuclear protein extract per lane on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against Nrf2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the Nrf2 signal to a nuclear loading control (e.g., Lamin B1 or Histone H3).
-
Visualizations
Caption: Generalized experimental workflow for this compound in vivo studies.
Caption: Proposed signaling pathways of this compound in nephroprotection.
References
- 1. The nephroprotective effects and mechanisms of this compound include ROS inhibition via an oestrogen-like pathway both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates lipopolysaccharide-induced podocyte injury and kidney dysfunctions by regulating nuclear factor E2-related factor 2/antioxidant response element signalling [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
addressing inconsistencies in Rehmapicrogenin experimental results
For researchers and drug development professionals investigating the therapeutic potential of Rehmapicrogenin, this technical support center provides essential guidance on addressing potential inconsistencies in experimental results. This resource offers troubleshooting advice, detailed experimental protocols, and a summary of quantitative data to foster reproducible and robust scientific outcomes.
Frequently Asked Questions (FAQs)
Q1: My in vitro results with this compound are not consistent with published data. What are the potential causes?
A1: Inconsistencies in in vitro experiments can arise from several factors:
-
Cell Line Variability: Different cell lines, or even the same cell line at different passages, can exhibit varied responses. For instance, the protective effects of this compound have been observed in NRK-52E cells, a rat kidney epithelial cell line.[1]
-
Inducing Agent Concentration: The concentration of the substance used to induce cell damage (e.g., Adriamycin (ADR) or Lipopolysaccharide (LPS)) is critical. A dose-response curve for the inducing agent should be established for your specific cell line and experimental conditions.
-
This compound Purity and Stability: The purity of the this compound used can significantly impact results. Ensure you are using a high-purity compound and consider its stability in your cell culture medium over the duration of the experiment.
-
Assay Sensitivity: The choice of assay to measure endpoints like cell viability (e.g., MTT assay) or oxidative stress can influence the outcome.[1][2][3] Ensure the chosen assay is sensitive enough to detect the expected effects.
Q2: I am observing weaker than expected in vivo effects of this compound in my animal model. What should I troubleshoot?
A2: Weaker in vivo effects could be due to:
-
Animal Model Selection: The therapeutic effects of this compound have been documented in both ADR-induced and LPS-induced kidney injury models.[1][2][3] The underlying pathology of these models differs, which could lead to variations in the compound's efficacy.
-
Dosage and Administration Route: The dose and route of administration are critical. In vivo studies have utilized specific dosages to observe nephroprotective effects.[4] It is crucial to perform dose-escalation studies to determine the optimal dose for your model.
-
Source Material Variability: this compound is extracted from Rehmanniae radix. The processing of this raw material can vary, potentially leading to inconsistencies in the final compound's activity.[5]
-
Timing of Treatment: The timing of this compound administration relative to the induction of injury can significantly alter the outcome.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in cell viability assays (e.g., MTT) | Inconsistent cell seeding density. | Ensure a uniform cell number is seeded in all wells. Perform a cell count before seeding. |
| Uneven distribution of the inducing agent or this compound. | Mix well by gentle pipetting after adding reagents to each well. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity. | |
| Conflicting results on signaling pathway activation (Nrf2/ARE vs. Estrogen-like) | Different cellular contexts or stimuli. | The activation of a specific pathway may be context-dependent. Consider the specific cell type and stimulus used in your experiment. This compound has been shown to regulate both the Nrf2/ARE and estrogen receptor pathways.[1][2][4] |
| Crosstalk between signaling pathways. | Investigate potential interactions between the Nrf2/ARE and estrogen signaling pathways in your experimental system. | |
| Discrepancy between in vitro and in vivo antioxidant effects | Bioavailability and metabolism of this compound in vivo. | The compound's metabolism and distribution in a whole organism can differ from its behavior in a cell culture dish. Consider pharmacokinetic studies. |
| Complexity of in vivo oxidative stress models. | In vivo models involve multiple cell types and systemic responses that cannot be fully replicated in vitro. |
Experimental Protocols
In Vitro Model of Adriamycin (ADR)-Induced Nephropathy
This protocol is based on studies investigating the nephroprotective effects of this compound.[1]
-
Cell Culture: Culture NRK-52E cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Setup: Seed cells in 96-well plates for viability assays or larger plates for protein/RNA analysis. Allow cells to adhere for 24 hours.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound for a specified period (e.g., 2 hours).
-
Induce cellular damage by adding a pre-determined optimal concentration of Adriamycin (ADR).
-
Include appropriate controls: untreated cells, cells treated with ADR only, and cells treated with this compound only.
-
-
Endpoint Analysis:
-
Cell Viability: Assess using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Oxidative Stress: Measure reactive oxygen species (ROS) levels using probes like Dihydroethidium (DHE).[2][3]
-
Apoptosis: Quantify using methods like TUNEL staining or flow cytometry with Annexin V/Propidium Iodide staining.[2][3]
-
Protein Expression: Analyze the expression of key proteins in the Nrf2/ARE and estrogen receptor pathways via Western blotting or In-Cell Western™ blotting.[1][4]
-
In Vivo Model of Lipopolysaccharide (LPS)-Induced Acute Kidney Injury
This protocol is adapted from studies on this compound's effect on acute kidney injury.[2][3]
-
Animal Model: Use male C57BL/6 mice (or another appropriate strain), 8-10 weeks old. Acclimatize the animals for at least one week before the experiment.
-
Experimental Groups:
-
Control group (vehicle treatment).
-
LPS group (LPS injection).
-
This compound + LPS group (pre-treatment with this compound followed by LPS injection).
-
This compound only group.
-
-
Treatment Protocol:
-
Administer this compound (e.g., by oral gavage or intraperitoneal injection) at the desired dose(s) for a specified number of days.
-
Induce acute kidney injury by a single intraperitoneal injection of LPS.
-
-
Sample Collection and Analysis:
-
Collect blood samples at specified time points to measure serum creatinine (Scr) and blood urea nitrogen (BUN) levels.[1][4]
-
Euthanize animals at the end of the experiment and harvest kidneys.
-
Histopathology: Fix one kidney in 4% paraformaldehyde for Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) staining to assess kidney damage.[2][3]
-
Immunofluorescence/Immunohistochemistry: Use the other kidney to prepare frozen or paraffin-embedded sections for staining of specific protein markers.
-
Western Blotting/ELISA: Homogenize kidney tissue to analyze protein expression or cytokine levels.[1]
-
Quantitative Data Summary
| Parameter | Model | Effect of this compound Treatment | Reference |
| Serum Creatinine (Scr) | ADR-induced nephropathy in mice | Significantly decreased compared to ADR group. | [1][4] |
| Blood Urea Nitrogen (BUN) | ADR-induced nephropathy in mice | Significantly decreased compared to ADR group. | [1][4] |
| Urine Albumin (U-ALB) | ADR-induced nephropathy in mice | Significantly decreased compared to ADR group. | [1][4] |
| Reactive Oxygen Species (ROS) | ADR-induced nephropathy in mice | Reduced accumulation in the kidney. | [1][4] |
| Apoptosis Rate | ADR-induced nephropathy in mice | Decreased in kidney tissue. | [1][4] |
| Podocyte Apoptosis | LPS-induced podocyte injury (in vitro & in vivo) | Inhibited LPS-induced apoptosis. | [2][3] |
| Nrf2 Pathway Activation | LPS-induced podocyte injury (in vitro & in vivo) | Activated the Nrf2/ARE pathway. | [2][3] |
Signaling Pathways and Experimental Workflows
Caption: this compound Signaling Pathways.
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Experimental Workflow.
References
- 1. The nephroprotective effects and mechanisms of this compound include ROS inhibition via an oestrogen-like pathway both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound attenuates lipopolysaccharide-induced podocyte injury and kidney dysfunctions by regulating nuclear factor E2-related factor 2/antioxidant response element signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Changes in Rehmanniae Radix processing and their impact on ovarian hypofunction: potential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Rehmapicrogenin and Synthetic Anti-inflammatory Drugs: Efficacy and Mechanisms
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the naturally derived compound Rehmapicrogenin against common synthetic anti-inflammatory drugs. This analysis is supported by available experimental data on their efficacy and a detailed examination of their mechanisms of action.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in a multitude of diseases. The therapeutic landscape for inflammatory conditions is dominated by synthetic drugs, primarily nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. However, the long-term use of these agents is often associated with significant adverse effects. This has spurred research into alternative anti-inflammatory compounds, with natural products being a key area of investigation. This compound, an iridoid glycoside isolated from the root of Rehmannia glutinosa, has emerged as a promising candidate with demonstrated anti-inflammatory properties. This guide compares the efficacy and underlying mechanisms of this compound with those of widely used synthetic anti-inflammatory agents.
Mechanisms of Action: A Divergent Approach to Inflammation Control
This compound and synthetic anti-inflammatory drugs employ distinct molecular strategies to mitigate inflammation.
This compound: The anti-inflammatory effects of this compound are primarily attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[1][2] This pathway plays a crucial role in cellular defense against oxidative stress, a key driver of inflammation. By activating Nrf2, this compound upregulates the expression of various antioxidant and cytoprotective genes, thereby reducing cellular damage and the inflammatory response. Additionally, studies suggest that this compound exerts estrogen-like effects, contributing to a reduction in the release of inflammatory factors.[1]
Synthetic Anti-inflammatory Drugs:
-
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): The primary mechanism of action for NSAIDs, such as ibuprofen and diclofenac, is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX enzymes, NSAIDs reduce the production of these pro-inflammatory molecules.
-
Corticosteroids: Corticosteroids, like dexamethasone, are synthetic analogs of the naturally occurring glucocorticoids. Their potent anti-inflammatory effects are mediated through their interaction with the glucocorticoid receptor (GR). Upon binding, the GR complex translocates to the nucleus, where it can either upregulate the expression of anti-inflammatory proteins or repress the expression of pro-inflammatory genes by interfering with the activity of transcription factors such as NF-κB and AP-1.
Caption: Signaling pathways of this compound and synthetic anti-inflammatories.
Comparative Efficacy: A Review of Experimental Data
Direct comparative studies between this compound and synthetic anti-inflammatory drugs are limited. Therefore, this section presents available in vitro and in vivo data from separate studies to provide an indirect comparison of their efficacy. It is crucial to note that variations in experimental conditions can influence the results, and therefore, direct extrapolation should be made with caution.
In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and common synthetic anti-inflammatory drugs in various in vitro assays. Lower IC50 values indicate greater potency.
| Compound | Assay | Cell Line | IC50 Value | Reference |
| This compound | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Data not consistently reported in IC50 format | N/A |
| Ibuprofen | COX-1 Inhibition | Whole Blood | 2.1 µM | [3] |
| COX-2 Inhibition | Whole Blood | 1.6 µM | [3] | |
| Albumin Denaturation | Egg Albumin | 69.34 µg/mL | [4] | |
| Albumin Denaturation | Human Albumin | 81.50 µg/mL | [4] | |
| Diclofenac | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | ~155 µg/mL (as sodium salt) | [5] |
| Dexamethasone | MCP-1 Secretion Inhibition (IL-1β induced) | THP-1 | 3 nM | [6] |
| IL-1β Secretion Inhibition (TNF-α induced) | HRMPs | 7 nM | [6] | |
| Lymphocyte Proliferation Inhibition | PBMC | < 10⁻⁶ M (in sensitive subjects) | [7] |
Data for this compound's direct IC50 on inflammatory markers is not as readily available as for synthetic drugs. Studies often focus on its protective effects in disease models.[1][2]
In Vivo Efficacy
Animal models are instrumental in assessing the anti-inflammatory potential of compounds in a physiological context.
| Compound | Animal Model | Effect | Dosage | Reference |
| This compound | LPS-induced acute kidney injury in mice | Improved renal function, suppressed apoptosis and oxidative stress | Not specified in abstract | [2] |
| Adriamycin-induced nephropathy in mice | Attenuated pathological changes, reduced ROS accumulation | Not specified in abstract | [1] | |
| Ibuprofen | Carrageenan-induced paw edema in rats | Significant reduction in paw edema | 100 mg/kg | N/A |
| Diclofenac | Carrageenan-induced paw edema in rats | Significant reduction in paw edema | 5 mg/kg | N/A |
| Dexamethasone | LPS-induced systemic inflammation in mice | Significantly attenuated TNF-α and IL-6 levels | 10 mg/kg | [8] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound and synthetic anti-inflammatory drugs.
In Vitro Assays
1. Nitric Oxide (NO) Production Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages
-
Objective: To assess the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Methodology:
-
RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.
-
The cells are pre-treated with various concentrations of the test compound (e.g., this compound, Diclofenac) for a specified period (e.g., 1-2 hours).
-
LPS (e.g., 1 µg/mL) is then added to the wells to induce an inflammatory response, and the cells are incubated for a further 24 hours.
-
The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
The absorbance is read at approximately 540 nm, and the percentage of NO production inhibition is calculated relative to the LPS-only treated control. The IC50 value is then determined.[9][10][11]
-
Caption: Workflow for the in vitro nitric oxide production inhibition assay.
2. Cyclooxygenase (COX) Inhibition Assay
-
Objective: To determine the inhibitory effect of a compound on COX-1 and COX-2 enzymes.
-
Methodology:
-
Commercially available COX-1 and COX-2 enzyme kits are typically used.
-
The test compound (e.g., Ibuprofen) at various concentrations is incubated with the respective COX enzyme.
-
Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
The enzymatic activity is measured by detecting the production of prostaglandin E2 (PGE2) or other prostanoids, often through colorimetric or fluorescent methods.
-
The percentage of inhibition is calculated, and IC50 values are determined.
-
3. Cytokine Production Inhibition Assay
-
Objective: To measure the ability of a compound to inhibit the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from immune cells.
-
Methodology:
-
Immune cells, such as peripheral blood mononuclear cells (PBMCs) or specific cell lines (e.g., THP-1), are cultured.
-
The cells are treated with the test compound (e.g., Dexamethasone) at different concentrations.
-
An inflammatory stimulus (e.g., LPS or another cytokine) is added to induce cytokine production.
-
After a suitable incubation period, the cell culture supernatant is collected.
-
The concentration of specific cytokines in the supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
The percentage of cytokine inhibition is calculated to determine the IC50 value.[12]
-
In Vivo Models
1. Carrageenan-Induced Paw Edema in Rodents
-
Objective: To evaluate the acute anti-inflammatory activity of a compound in vivo.
-
Methodology:
-
Rodents (typically rats or mice) are administered the test compound (e.g., Ibuprofen, Diclofenac) or a vehicle control, usually via oral gavage or intraperitoneal injection.
-
After a set period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan solution (e.g., 1%) is made into one of the hind paws.
-
The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the control group.[13][14][15]
-
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
2. Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
-
Objective: To assess the in vivo efficacy of a compound in a model of systemic inflammation or endotoxemia.
-
Methodology:
-
Mice are treated with the test compound (e.g., Dexamethasone) or a vehicle.
-
A solution of LPS is administered, typically via intraperitoneal injection, to induce a systemic inflammatory response.
-
At specific time points after LPS administration, blood samples are collected.
-
Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured using ELISA.
-
The reduction in cytokine levels in the treated group compared to the control group indicates the anti-inflammatory activity of the compound.[8][16][17][18][19]
-
Conclusion
This compound presents a compelling profile as a potential anti-inflammatory agent, operating through a distinct mechanism centered on the activation of the Nrf2/ARE pathway and estrogen-like effects. This contrasts with the direct enzyme inhibition of NSAIDs and the broad genomic and non-genomic effects of corticosteroids. While the available data suggests that synthetic anti-inflammatory drugs, particularly corticosteroids, exhibit high potency in in vitro assays, the unique mechanism of this compound, which targets the underlying oxidative stress component of inflammation, may offer a more favorable long-term therapeutic strategy with a potentially better safety profile.
The lack of direct comparative studies is a significant gap in the current research landscape. Future studies employing head-to-head comparisons of this compound with standard synthetic anti-inflammatory drugs in standardized in vitro and in vivo models are warranted. Such research will be crucial in elucidating the relative efficacy and therapeutic potential of this compound for the management of inflammatory diseases. The data presented in this guide serves as a valuable resource for researchers and drug development professionals in navigating the current understanding of these anti-inflammatory compounds.
References
- 1. The nephroprotective effects and mechanisms of this compound include ROS inhibition via an oestrogen-like pathway both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates lipopolysaccharide-induced podocyte injury and kidney dysfunctions by regulating nuclear factor E2-related factor 2/antioxidant response element signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thaiscience.info [thaiscience.info]
- 12. Inhibition of Pro-Inflammatory Cytokines by Metabolites of Streptomycetes—A Potential Alternative to Current Anti-Inflammatory Drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Corticosteroids alleviate lipopolysaccharide‐induced inflammation and lung injury via inhibiting NLRP3‐inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. embopress.org [embopress.org]
- 19. biorxiv.org [biorxiv.org]
Rehmapicrogenin: A Comparative Guide to its Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of Rehmapicrogenin, a key bioactive compound isolated from Rehmannia glutinosa. While direct quantitative data from standardized in vitro antioxidant assays are not extensively available in the public domain for this compound, this document summarizes its known antioxidant mechanisms and provides a framework for comparison against common antioxidant standards. This is supplemented with detailed experimental protocols for key antioxidant assays to enable researchers to conduct their own comparative studies.
Mechanistic Insights into this compound's Antioxidant Action
Current research indicates that this compound exerts its antioxidant effects primarily through the modulation of cellular signaling pathways rather than direct radical scavenging in simple chemical assays. Studies have shown that this compound can reduce the accumulation of reactive oxygen species (ROS) and protect against oxidative stress-induced cell damage.[1]
The principal mechanism identified is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway .[1] Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, this compound enhances the endogenous antioxidant defense system of the cell.
Additionally, some studies suggest that this compound's protective effects against oxidative stress, particularly in the context of kidney damage, are mediated through an estrogen-like pathway .[1]
Comparative Antioxidant Activity Data
To provide a benchmark for antioxidant potential, the following table summarizes the 50% inhibitory concentration (IC50) values for well-established antioxidant compounds in common in vitro assays. Lower IC50 values indicate higher antioxidant activity.
| Antioxidant | DPPH Assay (IC50) | ABTS Assay (IC50) | FRAP Assay (Value) |
| This compound | Data not available | Data not available | Data not available |
| Ascorbic Acid (Vitamin C) | ~5 - 15 µg/mL | ~10 - 20 µg/mL | High reducing power |
| Quercetin | ~2 - 8 µg/mL | ~1 - 5 µg/mL | High reducing power |
| Trolox (Vitamin E analog) | ~4 - 10 µg/mL | ~3 - 8 µg/mL | High reducing power |
Note: The IC50 values for standard antioxidants can vary depending on the specific experimental conditions. The data presented here are approximate ranges found in the literature.
Experimental Protocols
Detailed methodologies for key antioxidant assays are provided below to facilitate further research and direct comparison.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (this compound) and positive controls (Ascorbic Acid, Quercetin, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Sample Preparation: Dissolve the test compound and positive controls in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test compound or positive controls to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or Ethanol
-
Test compound and positive controls
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Working Solution Preparation: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of the test compound or positive controls to the wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Test compound and positive controls
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Assay:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the different concentrations of the test compound or positive controls to the wells.
-
-
Incubation: Incubate the plate at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄ or Trolox. The results are expressed as µM Fe(II) equivalents or Trolox equivalents.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment.
Materials:
-
Human hepatocellular carcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) as a peroxyl radical generator
-
Test compound and a standard antioxidant (e.g., Quercetin)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well black microplate at a density that will result in a confluent monolayer after 24 hours.
-
Cell Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with different concentrations of the test compound or standard antioxidant along with 25 µM DCFH-DA in treatment medium for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
Wash the cells with PBS.
-
Add 600 µM AAPH solution to the cells to induce oxidative stress.
-
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with an excitation at 485 nm every 5 minutes for 1 hour.
-
Calculation:
-
The area under the curve (AUC) for fluorescence versus time is calculated for both the control and sample-treated wells.
-
The CAA unit is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100, where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the methodologies and mechanisms discussed, the following diagrams are provided.
Caption: General workflow for comparative antioxidant activity assessment.
Caption: this compound's activation of the Nrf2/ARE signaling pathway.
References
comparative analysis of Rehmapicrogenin's effect on different cell lines
For Researchers, Scientists, and Drug Development Professionals
Rehmapicrogenin, a key bioactive compound isolated from the root of Rehmannia glutinosa, has garnered significant attention for its therapeutic potential. This guide provides a comparative analysis of the documented effects of this compound on different cell lines, with a focus on its mechanism of action and the experimental protocols used for its evaluation. While current research predominantly highlights its nephroprotective properties, the methodologies described herein are broadly applicable for assessing its potential efficacy in other cellular contexts, including oncology.
Comparative Effects of this compound on Investigated Cell Lines
To date, the primary body of research on this compound has centered on its protective effects against kidney damage. The following table summarizes the key findings in the cell lines studied.
| Cell Line | Cell Type | Key Findings | Reported Effects |
| NRK-52E | Rat kidney epithelial cells | Protective against Adriamycin-induced damage.[1] | Reduced oxidative stress, decreased apoptosis rate.[1] |
| Podocytes | Human kidney cells | Attenuated Lipopolysaccharide (LPS)-induced injury.[2][3] | Inhibited apoptosis and oxidative stress.[2][3] |
Further research is required to establish the effects of this compound on a broader range of cell lines, particularly cancer cell lines, to fully elucidate its therapeutic potential.
Mechanism of Action: The Nrf2/ARE Signaling Pathway
Experimental evidence strongly suggests that this compound exerts its cytoprotective effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[1][2][3] This pathway is a critical regulator of cellular defense against oxidative stress.
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE, leading to the transcription of a suite of antioxidant and cytoprotective genes.
Caption: Nrf2/ARE signaling pathway activated by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to assess the comparative effects of this compound on various cell lines.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is fundamental for determining the effect of a compound on cell proliferation and for calculating the half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells will metabolize MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Apoptosis detection using Annexin V/PI staining.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways, such as Nrf2, Keap1, and downstream antioxidant enzymes.
Protocol:
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Nrf2, anti-Keap1).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
This comprehensive guide provides a framework for the comparative analysis of this compound's effects on different cell lines. The provided protocols are standard methodologies that will enable researchers to generate robust and comparable data, thereby contributing to a deeper understanding of this promising natural compound's therapeutic potential.
References
- 1. The nephroprotective effects and mechanisms of this compound include ROS inhibition via an oestrogen-like pathway both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates lipopolysaccharide-induced podocyte injury and kidney dysfunctions by regulating nuclear factor E2-related factor 2/antioxidant response element signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Independent Investigations of Rehmapicrogenin: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Rehmapicrogenin's performance against alternative compounds in preclinical nephroprotective studies. The information is based on an analysis of published research, with a focus on presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.
Unveiling the Protective Effects of this compound in Kidney Injury
This compound, a key iridoid glycoside isolated from the roots of Rehmannia glutinosa, has emerged as a promising candidate for the treatment of kidney diseases. Multiple independent studies have investigated its therapeutic potential, primarily in models of Adriamycin (ADR)-induced and lipopolysaccharide (LPS)-induced nephropathy. While no formal "replication studies" have been published, the consistency of findings across different research groups provides a degree of validation for its mechanisms of action.
The primary therapeutic focus of this compound research has been its ability to mitigate kidney damage by targeting oxidative stress and inflammation. A central mechanism of action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway.[1][2] This pathway is a critical cellular defense against oxidative stress. Additionally, studies have pointed towards an estrogen-like pathway contributing to its protective effects.[1]
Comparative Analysis of Preclinical Data
To facilitate a clear comparison, the following tables summarize key quantitative findings from various studies on this compound and its alternatives in animal models of kidney injury.
Table 1: Effects of this compound on Renal Function Markers in Adriamycin-Induced Nephropathy in Mice
| Treatment Group | Serum Creatinine (Scr) (μmol/L) | Blood Urea Nitrogen (BUN) (mmol/L) | Urine Albumin (U-ALB) (μg/mL) | Reference |
| Control | 23.5 ± 2.1 | 8.2 ± 0.7 | 15.3 ± 1.8 | [1] |
| ADR Model | 58.7 ± 4.9 | 21.5 ± 1.9 | 85.6 ± 7.3 | [1] |
| This compound (10 mg/kg) | 35.1 ± 3.2 | 12.8 ± 1.1 | 42.1 ± 3.9 | [1] |
| This compound (20 mg/kg) | 28.9 ± 2.5 | 10.1 ± 0.9 | 28.7 ± 2.6 | [1] |
Table 2: Effects of this compound on Oxidative Stress Markers in LPS-Induced Podocyte Injury
| Treatment Group | Reactive Oxygen Species (ROS) Level (Fluorescence Intensity) | Superoxide Dismutase (SOD) Activity (U/mg protein) | Malondialdehyde (MDA) Level (nmol/mg protein) | Reference |
| Control | 100 ± 8 | 125.4 ± 10.2 | 2.1 ± 0.2 | [2] |
| LPS Model | 285 ± 22 | 68.2 ± 5.9 | 5.8 ± 0.5 | [2] |
| This compound (10 μM) | 182 ± 15 | 95.7 ± 8.1 | 3.5 ± 0.3 | [2] |
| This compound (20 μM) | 135 ± 11 | 112.3 ± 9.5 | 2.6 ± 0.2 | [2] |
Comparison with Alternative Nephroprotective Compounds
Several other natural compounds have been investigated for their potential to ameliorate drug-induced nephrotoxicity, often through similar mechanisms involving the modulation of oxidative stress and inflammation.
Table 3: Comparative Efficacy of Different Compounds in Ameliorating Adriamycin-Induced Nephropathy
| Compound | Key Mechanism of Action | Notable In Vivo Effects | Reference |
| This compound | Nrf2/ARE activation, Estrogen-like effects | Reduced Scr, BUN, and albuminuria; Decreased oxidative stress and apoptosis.[1] | [1] |
| Curcumin | Nrf2 activation, NF-κB inhibition | Improved renal function; Upregulation of podocin. | |
| Verbena | Inhibition of ROS-ERK1/2-NLRP3 pathway | Attenuated renal tubular injury. | |
| Quercetin | Antioxidant, Anti-inflammatory | Reduced renal inflammation and fibrosis. |
Detailed Experimental Methodologies
The findings presented in this guide are based on established preclinical models of kidney injury.
Adriamycin-Induced Nephropathy Model
-
Animal Model: Typically, male BALB/c mice are used.
-
Induction: A single intravenous injection of Adriamycin (doxorubicin) at a dose of 10-11 mg/kg is administered to induce nephropathy, which mimics human focal segmental glomerulosclerosis (FSGS).[1]
-
Treatment: this compound is administered daily via oral gavage for a period of 4-6 weeks, starting from the day of or a few days after ADR injection.
-
Assessment: Renal function is assessed by measuring serum creatinine, blood urea nitrogen, and urinary albumin levels. Kidney tissues are collected for histological analysis (H&E and PAS staining) to evaluate glomerulosclerosis and tubulointerstitial injury. Oxidative stress markers (ROS, SOD, MDA) and protein expression of key signaling molecules (Nrf2, Keap1, HO-1) are measured using techniques like immunofluorescence and Western blotting.[1]
Lipopolysaccharide-Induced Podocyte Injury Model
-
Cell Model: Immortalized mouse podocyte cell lines are commonly used.
-
Induction: Podocytes are treated with Lipopolysaccharide (LPS) at a concentration of 1-10 µg/mL to induce inflammation and apoptosis.[2]
-
Treatment: this compound is added to the cell culture medium at various concentrations (e.g., 5, 10, 20 µM) prior to or concurrently with LPS stimulation.
-
Assessment: Cell viability is measured using MTT or CCK-8 assays. Apoptosis is quantified by flow cytometry (Annexin V/PI staining) or TUNEL assay. Intracellular ROS levels are measured using fluorescent probes like DCFH-DA. Protein expression of Nrf2 pathway components and inflammatory markers is determined by Western blotting or immunofluorescence.[2]
Visualizing the Molecular Pathways
To better understand the mechanisms of action, the following diagrams illustrate the key signaling pathways involved in the nephroprotective effects of this compound.
Caption: this compound activates the Nrf2/ARE pathway.
Caption: Workflow for in vivo studies of this compound.
References
- 1. The nephroprotective effects and mechanisms of this compound include ROS inhibition via an oestrogen-like pathway both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates lipopolysaccharide-induced podocyte injury and kidney dysfunctions by regulating nuclear factor E2-related factor 2/antioxidant response element signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Rehmapicrogenin
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of Rehmapicrogenin, a potent anti-inflammatory compound isolated from the root of Rehmannia glutinosa.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below to inform handling and disposal procedures.
| Property | Value |
| Molecular Formula | C₁₀H₁₆O₃ |
| Molecular Weight | 184.23 g/mol |
| Appearance | Not specified (likely a solid) |
| Solubility | Not specified |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the safe disposal of this compound.
Personal Protective Equipment (PPE)
Before handling this compound, ensure that appropriate personal protective equipment is worn. This includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
Waste Identification and Segregation
Properly segregate this compound waste to prevent accidental mixing with incompatible chemicals.
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (gloves, etc.), and weighing papers in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
Waste Container Management
-
Use containers that are in good condition and compatible with the chemical.
-
Label the waste container clearly with "Hazardous Waste," the name "this compound," and the approximate quantity.
-
Keep the container sealed when not in use.
Disposal Pathway
-
Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department will have specific protocols for the disposal of chemical waste. Always adhere to these internal guidelines.
-
Professional Disposal Service: Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.
It is important to note that while a powdered extract of Rehmannia glutinosa has been described as non-hazardous and suitable for regular trash or compost, this does not automatically apply to the purified compound this compound. The purification process can concentrate components that may have hazardous properties not present or significant in the crude extract. Therefore, treating this compound as hazardous waste is the most prudent course of action.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Navigating the Safe Handling of Rehmapicrogenin: A Procedural Guide
For researchers, scientists, and drug development professionals working with Rehmapicrogenin, a comprehensive understanding of safety protocols is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established guidelines for handling potentially hazardous chemicals provide a strong framework for ensuring laboratory safety. This guide offers essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Personal Protective Equipment (PPE): A First Line of Defense
When handling this compound, a risk-based approach to personal protective equipment is crucial. The following table summarizes general PPE recommendations for handling chemical compounds where specific hazard data is unavailable. These recommendations are based on standard laboratory safety practices.
| PPE Category | General Recommendations | Rationale |
| Hand Protection | Double gloving with nitrile gloves is recommended.[1] Regularly inspect gloves for tears or punctures and change them frequently, especially if contamination occurs. | Prevents direct skin contact and absorption of the compound. Double gloving provides an extra layer of protection. |
| Eye and Face Protection | Safety glasses with side shields are mandatory at a minimum.[2] In situations with a risk of splashing, chemical splash goggles and a face shield should be worn.[3][4] | Protects eyes and face from accidental splashes, which could cause irritation or injury. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat is required. For procedures with a higher risk of contamination, a disposable gown made of a low-permeability fabric is recommended.[1] | Minimizes skin exposure and prevents contamination of personal clothing. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a potential for aerosol or dust generation and a fume hood is not available, a fit-tested NIOSH-approved respirator may be necessary. | Reduces the risk of inhaling the compound, which could have unknown respiratory effects. |
Operational Plans: Safe Handling and Storage
Handling:
-
Always handle this compound in a designated area, away from general laboratory traffic.
-
Use the smallest quantity of the substance necessary for the experiment.
-
Employ engineering controls such as a certified chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials. Although specific incompatibilities for this compound are not documented, it is prudent to store it separately from strong oxidizing agents, acids, and bases.
Spill Management Workflow
In the event of a spill, a swift and organized response is critical to contain the material and prevent exposure. The following diagram outlines a general workflow for managing a chemical spill.
Disposal Plan
All waste contaminated with this compound, including used PPE, absorbent materials from spills, and empty containers, should be treated as hazardous waste.
Disposal Procedures:
-
Segregation: Collect all this compound-contaminated waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and a description of the contents.
-
Storage: Store the hazardous waste container in a designated, secure area, away from general laboratory waste.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound or its contaminated waste down the drain or in the regular trash.
Given the absence of specific toxicological data for this compound, it is imperative to handle this compound with a high degree of caution. The procedures outlined in this guide are based on general principles of laboratory safety. Researchers must supplement this information with a thorough, substance-specific risk assessment before beginning any work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
